Mcl-1 inhibitor 10
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H15F3O4 |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
2-hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C21H15F3O4/c22-21(23,24)15-5-3-6-16(11-15)28-12-14-4-1-2-7-17(14)13-8-9-19(25)18(10-13)20(26)27/h1-11,25H,12H2,(H,26,27) |
Clave InChI |
GBUJCCFRKREBDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)O)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mcl-1 Inhibitors in Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Mcl-1 inhibitor 10" is not a universally recognized designation for a specific compound in the publicly available scientific literature. This guide will focus on the well-characterized mechanisms of potent and selective Mcl-1 inhibitors and will incorporate data for a representative compound designated as "compound 10" from a study on dual Mcl-1/Bcl-xL inhibitors where specific data is available.
Introduction: Mcl-1 as a Therapeutic Target
Myeloid cell leukemia 1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of the intrinsic apoptotic pathway.[1][2] Mcl-1 is frequently overexpressed in a wide array of human cancers, including both hematologic malignancies and solid tumors, where it plays a significant role in tumor progression, survival, and resistance to conventional cancer therapies.[3][4] Its primary anti-apoptotic function is to sequester pro-apoptotic proteins, thereby preventing the initiation of programmed cell death.[2] This dependency of cancer cells on Mcl-1 for survival makes it a highly attractive target for the development of novel anticancer therapeutics. Mcl-1 inhibitors are a class of small molecules designed to specifically bind to Mcl-1 and disrupt its interaction with pro-apoptotic partners, thus reactivating the apoptotic cascade in cancer cells.[2]
The Core Mechanism of Mcl-1 in Apoptosis Regulation
The intrinsic pathway of apoptosis is tightly controlled by the balance between pro-survival and pro-apoptotic members of the Bcl-2 family at the outer mitochondrial membrane.[5] Mcl-1 exerts its pro-survival function by binding to the BH3 domain of pro-apoptotic proteins, primarily Bak and Bim, preventing their activation and subsequent oligomerization.[4][6] This sequestration is a key checkpoint in the regulation of apoptosis.
Upon receiving an apoptotic stimulus, BH3-only proteins (like Bim, Puma, and Noxa) are activated.[5] They can then bind to Mcl-1, displacing Bak.[4] The released and activated Bak can then form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[6] This initiates a caspase cascade, culminating in the execution of apoptosis.[6]
Mcl-1 inhibitors function as BH3 mimetics. They are designed to fit into the BH3-binding groove of Mcl-1, competitively displacing the pro-apoptotic proteins that are normally sequestered.[2] This liberation of Bak and other pro-apoptotic effectors triggers the downstream events of the apoptotic pathway.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Mcl-1 Inhibitor S63845: A Technical Guide
Disclaimer: The compound "Mcl-1 inhibitor 10" is not a standard nomenclature. This guide will focus on the well-characterized and potent Mcl-1 inhibitor, S63845 , as a representative example of a drug-like Mcl-1 inhibitor.
Myeloid cell leukemia 1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the development and sustained growth of various cancers, making it an attractive therapeutic target.[1] S63845 is a potent and selective small-molecule inhibitor of Mcl-1 that has demonstrated significant anti-tumor activity in preclinical models of diverse cancers, including multiple myeloma, leukemia, and lymphoma.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of S63845.
Discovery and Optimization
The discovery of S63845 originated from a fragment-based screening effort that identified thienopyrimidine amino acids as initial hits.[3] These early fragments were promising but lacked selectivity. Through a structure-guided optimization process, utilizing nuclear magnetic resonance (NMR) and X-ray crystallography, the potency and selectivity of the compounds were systematically improved.[3] A key breakthrough in achieving high selectivity was the introduction of hindered rotation along a biaryl axis.[3] Furthermore, to enhance cellular activity, the negative charge of the anchoring carboxylate group was offset.[3] This iterative process of design and synthesis ultimately led to the identification of S63845, a compound with nanomolar binding affinity and potent, mechanism-based cellular efficacy.[3]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for S63845 is proprietary, the core scaffold is based on a thienopyrimidine core.[3][4] The synthesis involves the condensation of commercially available diketo compounds with thiosemicarbazide (B42300) to form a 1,3,5-triazine (B166579) thiol intermediate.[4] Subsequent nucleophilic addition of aromatic thiols with ethyl chloroacetate (B1199739) or aralkyl chloride, followed by ester-amide exchange, are key steps in the general synthetic route for this class of compounds.[4]
Mechanism of Action
S63845 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[1][5] This binding competitively inhibits the interaction of Mcl-1 with pro-apoptotic proteins such as Bak and Bax.[5][6] The release of Bak and Bax from Mcl-1 leads to their activation and subsequent mitochondrial outer membrane permeabilization (MOMP).[5][7] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria, initiating a caspase cascade that culminates in apoptosis.[5][8] The cytotoxic effects of S63845 are dependent on the presence of Bak and Bax.[1]
Quantitative Data
The following tables summarize the key quantitative data for S63845 from various preclinical studies.
Table 1: Binding Affinity of S63845 to Bcl-2 Family Proteins
| Protein | Binding Affinity (Kd, nM) | Assay Method |
| Human Mcl-1 | 0.19 | Not Specified |
| Human Bcl-2 | >10,000 | Fluorescence Polarization |
| Human Bcl-xL | >10,000 | Fluorescence Polarization |
| Mouse Mcl-1 | ~1.14 | Not Specified |
Data sourced from multiple references.[5][7][9] S63845 demonstrates high selectivity for human Mcl-1, with a binding affinity approximately six-fold higher than for mouse Mcl-1.[9][10]
Table 2: In Vitro Cellular Activity of S63845 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H929 | Multiple Myeloma | < 100 |
| AMO1 | Multiple Myeloma | < 100 |
| H146 | Small Cell Lung Cancer | Moderately Sensitive (100-1000) |
| RS4;11 | Acute Lymphoblastic Leukemia | Moderately Sensitive (100-1000) |
Data sourced from multiple references.[1][11] The sensitivity of cancer cell lines to S63845 correlates with their dependence on Mcl-1 for survival.[5]
Table 3: In Vivo Efficacy of S63845 in Xenograft Models
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| H929 | Multiple Myeloma | 25 mg/kg, i.v. | 103% (regression) |
| AMO1 | Multiple Myeloma | 25 mg/kg, i.v. | 114% (regression) |
| huMcl-1;Eµ-Myc Lymphoma | Lymphoma | 12.5 mg/kg, i.v., 5 days | Cure in 60% of mice |
Data sourced from multiple references.[7][8][10]
Signaling Pathways and Experimental Workflows
Mcl-1 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptotic pathway and its inhibition by S63845.
Caption: Mcl-1 signaling pathway in apoptosis regulation.
General Experimental Workflow for Mcl-1 Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of an Mcl-1 inhibitor like S63845.
Caption: General workflow for Mcl-1 inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of key methodologies used in the evaluation of S63845.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of an inhibitor to its target protein.
-
Reagents: Purified recombinant human Mcl-1, Bcl-2, and Bcl-xL proteins. A fluorescently labeled BH3 peptide probe (e.g., from Bim or Bak).
-
Procedure:
-
A constant concentration of the fluorescently labeled BH3 peptide is incubated with varying concentrations of the Mcl-1 protein in a suitable buffer.
-
S63845 is serially diluted and added to the protein-peptide mixture.
-
The reaction is incubated to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the inhibitor concentration. The Ki (inhibition constant) can then be calculated from the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the on- and off-rates of inhibitor binding.
-
Reagents: Purified recombinant Mcl-1 protein. S63845.
-
Procedure:
-
The Mcl-1 protein is immobilized on a sensor chip.
-
A series of concentrations of S63845 in a running buffer are flowed over the chip surface.
-
The association (on-rate) and dissociation (off-rate) of the inhibitor are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in a culture based on the quantification of ATP.
-
Cell Seeding: Cancer cell lines (e.g., H929) are seeded in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: S63845 is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescent signal is read using a luminometer. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated by plotting the percentage of viable cells against the inhibitor concentration.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Xenograft Model Establishment: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., H929). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization and Treatment: Mice are randomized into treatment and control groups. S63845 is administered via a clinically relevant route (e.g., intravenous injection) at a specified dose and schedule. The control group receives a vehicle solution.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula Volume = 0.5 x Length x Width² is typically used.
-
Toxicity Assessment: The general health of the mice, including body weight, is monitored throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated. In cases of tumor shrinkage, the percentage of regression is reported.
Conclusion
S63845 is a highly potent and selective Mcl-1 inhibitor that has demonstrated significant preclinical anti-cancer activity. Its discovery through a structure-guided approach and its well-defined mechanism of action make it a valuable tool for both basic research and clinical development. The experimental protocols and data presented in this guide provide a comprehensive overview of the key aspects of its preclinical evaluation, offering a solid foundation for researchers and drug development professionals working in the field of apoptosis and cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. | BioWorld [bioworld.com]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Binding Affinity and Kinetics of Core Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary role is to inhibit apoptosis by sequestering pro-apoptotic proteins such as Bak and Bim.[1][2] In numerous hematological malignancies and solid tumors, the overexpression of Mcl-1 is a key factor in tumor cell survival and resistance to conventional therapies, making it a high-priority target for anticancer drug development.
This technical guide provides a comprehensive overview of the binding affinity and kinetics of several well-characterized small-molecule inhibitors of Mcl-1. As there is no specific, widely recognized "Mcl-1 inhibitor 10," this document focuses on a selection of potent and selective inhibitors that are frequently cited in research and development, serving as key examples in the field. We will delve into their quantitative binding data, the detailed experimental protocols used for their characterization, and the signaling pathways they modulate.
Data Presentation: Binding Affinity of Representative Mcl-1 Inhibitors
The efficacy of Mcl-1 inhibitors is fundamentally determined by their ability to bind to the BH3-binding groove of the Mcl-1 protein with high affinity and selectivity. The following table summarizes the quantitative binding data for several key Mcl-1 inhibitors.
| Inhibitor | Target | Assay Type | Binding Affinity (Kᵢ) | Binding Affinity (Kᵈ) | IC₅₀ | Selectivity | Reference |
| VU661013 | Human Mcl-1 | TR-FRET | 97 ± 30 pM | >400-fold vs. Bcl-xL, ~7.5-fold vs. Bcl-2 | [3] | ||
| Bcl-xL | FP | > 40 µM | [3] | ||||
| Bcl-2 | FP | 0.73 µM | [3] | ||||
| S63845 | Human Mcl-1 | Not Specified | 1.2 nM | 0.19 nM | >8,333-fold vs. Bcl-2/Bcl-xL | [3] | |
| A-1210477 | Mcl-1 | Not Specified | 0.454 nM | 26.2 nM | >100-fold vs. Bcl-2/Bcl-xL | [3] | |
| AZD5991 | Mcl-1 | FRET | 200 pM | 170 pM (SPR) | 0.72 nM | >10,000-fold vs. Bcl-2/Bcl-xL | |
| Compound 9 | Mcl-1 | TR-FRET | < 200 pM | [4][5] | |||
| Compound 18 | Mcl-1 | TR-FRET | < 200 pM | [4] | |||
| Compound 26 | Mcl-1 | TR-FRET | < 200 pM | >1000-fold vs Bcl-2/Bcl-xL | [4][5] | ||
| Bcl-2 | FPA | 1.8 µM | [4][5] | ||||
| Bcl-xL | FPA | 36 µM | [4][5] |
Experimental Protocols
The characterization of Mcl-1 inhibitors relies on a suite of robust biochemical and biophysical assays. Below are detailed methodologies for the key experiments used to determine binding affinity and kinetics.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a common high-throughput method to measure the binding affinity of an inhibitor by quantifying its ability to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from Bak or Bim).
Principle: In the absence of an inhibitor, a terbium-labeled antibody binds to a tagged Mcl-1 protein (donor), which in turn binds to a dye-labeled BH3 peptide (acceptor). The proximity of the donor and acceptor allows for fluorescence resonance energy transfer upon excitation. A competitive inhibitor will displace the BH3 peptide, leading to a decrease in the FRET signal that is proportional to the inhibitor's binding affinity.[6]
Detailed Methodology:
-
Materials and Reagents:
-
Recombinant human Mcl-1 protein (e.g., His-tagged).
-
Terbium-labeled anti-His antibody (donor).
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak-BH3) (acceptor).
-
Assay Buffer: PBS, 0.01% Tween-20, or similar.
-
Test compounds (Mcl-1 inhibitors) serially diluted in DMSO.
-
384-well, low-volume, non-binding microplates.
-
A plate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Compound Preparation: Prepare a 12-point, 3-fold serial dilution of the test inhibitor in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reagent Preparation: Prepare a master mix containing the Mcl-1 protein, the labeled BH3 peptide, and the terbium-labeled antibody in the assay buffer at 2x the final desired concentration.
-
Assay Plate Setup: Dispense the diluted inhibitor solutions into the wells of the 384-well plate. Include positive controls (DMSO, no inhibitor) for maximum FRET and negative controls (assay buffer only) for background signal.
-
Reaction Initiation: Add the master mix to all wells.
-
Incubation: Incubate the plate for 2-3 hours at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal using a compatible plate reader. Set the reader to excite the terbium donor (e.g., at 340 nm) and measure the emission at both the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 520 nm for FITC) after a suitable delay (e.g., 100 µs).
-
Data Analysis: Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association rate, kon, and dissociation rate, koff) and affinity (dissociation constant, Kd) of the interaction between an inhibitor and Mcl-1.[6]
Principle: Mcl-1 protein (the ligand) is immobilized on a sensor chip. When a solution containing the inhibitor (the analyte) flows over the surface, binding occurs, causing a change in the refractive index at the sensor surface. This change is detected in real-time as a change in resonance units (RU). The rate of increase in RU corresponds to the association rate, and the rate of decrease upon washing with buffer corresponds to the dissociation rate.
Detailed Methodology:
-
Materials and Reagents:
-
SPR instrument (e.g., Biacore).
-
Sensor chips (e.g., CM5).
-
Recombinant Mcl-1 protein.
-
Immobilization Buffer: 10 mM sodium acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).
-
Test compounds serially diluted in running buffer.
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl.
-
-
Procedure:
-
Surface Preparation:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize the Mcl-1 protein to the surface via amine coupling in the immobilization buffer. Aim for a low to medium density to avoid mass transport limitations.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
Inject a series of concentrations of the test inhibitor (analyte) over the immobilized Mcl-1 surface and a reference flow cell (without Mcl-1 or with an irrelevant protein).
-
Monitor the change in SPR signal (sensorgram) over time to observe the association phase.
-
-
Dissociation:
-
Switch the flow back to the running buffer to initiate the dissociation phase and monitor the decrease in the SPR signal.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) to remove any remaining bound analyte before the next injection.
-
-
Data Analysis:
-
Subtract the reference channel sensorgram from the active channel sensorgram to correct for bulk refractive index changes.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software. This will yield the kinetic rate constants (kon and koff) and the dissociation constant (Kd = koff/kon).
-
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single label-free experiment.
Principle: A solution of the inhibitor is titrated into a sample cell containing the Mcl-1 protein. The heat change upon binding is measured relative to a reference cell. The magnitude of the heat change at each injection is proportional to the amount of binding occurring until the protein becomes saturated.
Detailed Methodology:
-
Materials and Reagents:
-
Isothermal titration calorimeter.
-
Highly purified and concentrated Mcl-1 protein and inhibitor.
-
Dialysis buffer (e.g., phosphate (B84403) or Tris buffer with NaCl). Both the protein and inhibitor must be in the exact same buffer to minimize heats of dilution.
-
-
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the Mcl-1 protein against the chosen ITC buffer.
-
Dissolve the inhibitor in the final dialysis buffer. It is critical that the buffer for the protein and inhibitor are identical.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Load the Mcl-1 solution into the sample cell and the inhibitor solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, spaced injections (e.g., 2-10 µL) of the inhibitor into the Mcl-1 solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = -RTln(1/Kd) = ΔH - TΔS).
-
-
Mandatory Visualizations
Signaling Pathway: Mcl-1 in Apoptosis Regulation
Caption: Mechanism of Mcl-1 in apoptosis and its reversal by a selective inhibitor.
Experimental Workflow for Mcl-1 Inhibitor Characterization
Caption: A general workflow for the discovery and characterization of Mcl-1 inhibitors.
References
- 1. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Introduction: The Critical Role of Mcl-1 in Cancer and the Dawn of Selective Inhibition
An In-depth Technical Guide: The Structural Basis of Mcl-1 Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia 1 (Mcl-1) is a pivotal pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. These proteins are the master regulators of the intrinsic (or mitochondrial) pathway of apoptosis. Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic effector proteins, primarily Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and initiating programmed cell death.[1][2][3][4]
In many human cancers, including multiple myeloma, acute myeloid leukemia (AML), and various solid tumors, the gene encoding Mcl-1 is frequently amplified, or the protein is overexpressed.[5][6][7] This overexpression is a key mechanism of tumorigenesis and a major contributor to resistance against a wide array of anti-cancer therapies, including conventional chemotherapy and even other targeted agents like the Bcl-2 inhibitor venetoclax.[1][6][8][9] Consequently, the direct and selective inhibition of Mcl-1 has emerged as a highly promising therapeutic strategy.
The development of small molecules that act as "BH3 mimetics" has been a landmark achievement in cancer therapy. These molecules bind to the BH3-binding groove on pro-survival proteins, mimicking the action of pro-apoptotic BH3-only proteins (like Bim and Noxa), thereby liberating Bak and Bax to trigger apoptosis.[1] However, achieving selectivity for Mcl-1 over its close homologues, such as Bcl-2 and Bcl-xL, has been a significant challenge due to the conserved nature of the BH3-binding groove. This guide elucidates the structural features that differentiate the Mcl-1 binding pocket and details how leading clinical-stage inhibitors exploit these differences to achieve potent and selective inhibition.
The Structural Blueprint for Mcl-1 Selectivity
The ability to selectively target Mcl-1 hinges on exploiting the subtle but critical differences in the topography and chemical environment of its BH3-binding groove compared to other Bcl-2 family members like Bcl-xL.
The Mcl-1 BH3-Binding Groove: A Unique Landscape
Like other pro-survival proteins, Mcl-1 possesses a hydrophobic groove on its surface that accommodates the α-helical BH3 domain of pro-apoptotic proteins. This groove is comprised of four key hydrophobic pockets, often designated P1, P2, P3, and P4.[5] Selective inhibitors must position their chemical moieties to optimally engage these pockets.
Key structural differences between Mcl-1 and Bcl-xL that form the basis for inhibitor selectivity include:
-
A More Permissive P2 Pocket: The P2 pocket of Mcl-1 is wider and more flexible than the corresponding pocket in Bcl-xL. This allows Mcl-1 to accommodate bulkier residues and provides a key opportunity for inhibitor design.
-
Distinct Residues Flanking the Groove: The amino acid composition surrounding the canonical binding pockets differs. For instance, mutational analyses have shown that positions flanking the core hydrophobic pockets are more permissive for Mcl-1 binding compared to Bcl-xL, allowing for additional interactions that can be exploited to enhance selectivity.[8][10]
-
Plasticity and Induced Fit: Recent structural studies of clinical-stage inhibitors like AMG-176, AZD5991, and S64315 have revealed a remarkable plasticity in the Mcl-1 binding groove.[11] These highly rigid, often macrocyclic, inhibitors are pre-organized in their bioactive conformation and can induce a deepening of the binding pocket upon engagement.[11] This "induced-fit" mechanism, which is not as readily achievable with other Bcl-2 family proteins, is a cornerstone of modern Mcl-1 inhibitor design.[11]
Hallmarks of a Selective Mcl-1 Inhibitor
Co-crystal structures of inhibitors bound to Mcl-1 reveal a common interaction pattern. For example, the structure of S63845 in complex with Mcl-1 shows the molecule occupying the P2 and P4 hydrophobic pockets and making a critical interaction with a conserved arginine residue (Arg263).[2][3] The design of many selective inhibitors, including S63845 and its successors, involves a core scaffold (e.g., thienopyrimidine) that anchors the molecule in the groove, with specific chemical extensions designed to exploit the unique topography of the Mcl-1 pockets.[12] The introduction of hindered rotation along a biaryl axis has been a successful strategy to confer high selectivity.[12]
Quantitative Analysis of Mcl-1 Inhibitor Selectivity
The efficacy and safety of a BH3 mimetic are defined by its potency towards the intended target and its selectivity against off-target family members. The data below summarizes the binding affinities for several leading selective Mcl-1 inhibitors.
Table 1: Binding Affinities of Selective Mcl-1 Inhibitors Across the Bcl-2 Family
| Inhibitor | Target Protein | Binding Affinity (K_i / K_d, nM) | Assay Type | Selectivity (Fold vs. Mcl-1) |
| S63845 | Mcl-1 | 0.19 | SPR (K_d) | - |
| Bcl-2 | No discernible binding | SPR | >10,000 | |
| Bcl-xL | No discernible binding | SPR | >10,000 | |
| AZD5991 | Mcl-1 | 0.13 | Ki | - |
| Bcl-2 | 6,800 | Ki | ~52,300 | |
| Bcl-xL | 18,000 | Ki | ~138,460 | |
| Bcl-w | 25,000 | Ki | ~192,300 | |
| Bfl-1 | 12,000 | Ki | ~92,300 | |
| AMG-176 | Mcl-1 | 0.06 - 0.13 | Ki | - |
| Bcl-2 | Minimal binding | - | High | |
| Bcl-xL | Minimal binding | - | High |
Data compiled from multiple sources.[1][2][13][14][15][16]
Table 2: Publicly Available Co-crystal Structures of Mcl-1 with Selective Inhibitors
| Inhibitor | PDB ID |
| S63845 | 5LOF |
| S64315 (MIK665) | 6YBL |
| AZD5991 | 6FS0 |
| AMG-176 Analogue (AM-8621) | 6OQB |
| A-1210477 Lead Compound | 5VKC |
PDB IDs sourced from ResearchGate.[5]
Key Experimental Protocols for Characterizing Mcl-1 Inhibitors
The determination of inhibitor potency, selectivity, and mechanism of action relies on a suite of biophysical and cell-based assays.
Fluorescence Polarization (FP) Assay for Binding Affinity (IC₅₀)
This competitive binding assay is a primary screening method to measure how effectively a compound displaces a fluorescently-labeled BH3 peptide (e.g., from the Bak protein) from the Mcl-1 binding groove.
-
Principle: A small, fluorescently-labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its tumbling is restricted, and polarization increases. An inhibitor that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.
-
Methodology:
-
Reagents: Recombinant human Mcl-1 protein, a fluorescently-labeled BH3 peptide probe (e.g., FITC-Bak), and the test inhibitor.
-
Procedure: A fixed concentration of Mcl-1 and the fluorescent probe are incubated to form a complex, establishing a high polarization signal.
-
Titration: The test inhibitor is serially diluted and added to the Mcl-1/probe complex.
-
Measurement: After reaching equilibrium, fluorescence polarization is measured using a plate reader.
-
Data Analysis: The data are plotted as polarization versus inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to displace 50% of the bound probe, is determined by fitting the dose-response curve. Selectivity is determined by running parallel assays with other Bcl-2 family proteins (Bcl-2, Bcl-xL, etc.).
-
Surface Plasmon Resonance (SPR) for Binding Kinetics (K_d)
SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One binding partner (e.g., Mcl-1 protein) is immobilized on the chip, and the other (the inhibitor) is flowed over the surface. Binding changes the mass at the surface, which alters the refractive index, generating a measurable signal (response units).
-
Methodology:
-
Immobilization: Recombinant Mcl-1 is covalently coupled to the surface of a sensor chip.
-
Association: A series of concentrations of the inhibitor are injected and flowed over the chip surface, and the binding is monitored in real-time to determine the association rate constant (k_on).
-
Dissociation: Buffer is flowed over the chip to wash away the inhibitor, and the dissociation of the inhibitor from Mcl-1 is monitored to determine the dissociation rate constant (k_off).
-
Data Analysis: The equilibrium dissociation constant (K_d) is calculated as the ratio of the rate constants (k_off / k_on).
-
Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement
Co-IP is used to confirm that the inhibitor disrupts the Mcl-1/pro-apoptotic protein interaction within a cellular context.
-
Principle: An antibody specific to Mcl-1 is used to pull down Mcl-1 and any proteins bound to it from a cell lysate. The presence of pro-apoptotic partners (like Bak) in the pull-down is then assessed by Western blotting.
-
Methodology:
-
Cell Treatment: Mcl-1-dependent cells (e.g., MOLP-8 myeloma cells) are treated with the inhibitor or a vehicle control (DMSO) for a specified time.[17]
-
Lysis: Cells are harvested and lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an anti-Mcl-1 antibody overnight. Protein A/G magnetic beads are then added to capture the antibody-Mcl-1 complexes.
-
Washing & Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.
-
Western Blot Analysis: The eluted samples are run on an SDS-PAGE gel and transferred to a membrane. The membrane is probed with antibodies against Mcl-1 and its binding partners (e.g., Bak) to determine if the inhibitor successfully disrupted the interaction. A reduction in the amount of Bak co-precipitated with Mcl-1 in inhibitor-treated cells indicates on-target activity.
-
X-ray Crystallography for Structural Determination
Solving the co-crystal structure of an inhibitor bound to Mcl-1 provides the ultimate atomic-level detail of the binding mode, guiding further structure-based drug design.
-
Principle: A high-quality crystal of the protein-inhibitor complex is grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the protein and the bound ligand can be built and refined.
-
Methodology:
-
Protein Expression & Purification: A construct of Mcl-1 suitable for crystallization is expressed (typically in E. coli) and purified to high homogeneity.
-
Complex Formation: The purified Mcl-1 is incubated with a molar excess of the inhibitor.
-
Crystallization: The protein-inhibitor complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, salts, temperature).
-
Data Collection: Once suitable crystals are grown, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.
-
Structure Solution & Refinement: The diffraction data is processed to solve the three-dimensional structure of the complex, revealing the precise orientation and key molecular interactions of the inhibitor within the Mcl-1 binding groove.[11][18][19][20]
-
Visualizing Key Pathways and Processes
The following diagrams illustrate the core concepts of Mcl-1 function, inhibitor evaluation, and the structural basis of selectivity.
Caption: Intrinsic apoptosis pathway and Mcl-1 inhibitor action.
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determinants of BH3 binding specificity for Mcl-1 versus Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of rigid protein–protein interaction inhibitors enables targeting of undruggable Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. AZD5991 [openinnovation.astrazeneca.com]
- 15. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
The Role of Mcl-1 Inhibitor 10 in Mitochondrial Outer Membrane Permeabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its primary function is to sequester pro-apoptotic proteins, particularly Bak and Bax, thereby preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP), a key event in the intrinsic apoptotic pathway.[1][3][4][5] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[2][6] Consequently, Mcl-1 has emerged as a high-priority target for cancer drug development. This guide focuses on the role and mechanism of a specific small molecule, Mcl-1 inhibitor 10, in inducing MOMP.
Mechanism of Action of this compound
This compound functions as a BH3 mimetic, competitively binding to the BH3-binding groove of the Mcl-1 protein.[2][5] This action displaces pro-apoptotic proteins that are normally sequestered by Mcl-1. The released Bak and Bax are then free to homo-oligomerize on the outer mitochondrial membrane, forming pores that lead to MOMP.[3][4] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately activating the caspase cascade and executing apoptosis.[1][7]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound and related compounds for comparative analysis.
| Compound | Target | Assay Type | Ki (nM) | GI50 (nM) | Cell Line | Notes |
| Inhibitor 10 | Mcl-1 | TR-FRET Binding Assay | < 0.2 | - | - | Demonstrates potent binding affinity. |
| Inhibitor 10 | - | Growth Inhibition | - | 187 | NCI-H929 | Shows cellular antiproliferative activity.[6][8] |
| Inhibitor 9 | Mcl-1 | TR-FRET Binding Assay | < 0.2 | - | - | Precursor to Inhibitor 10.[6][8] |
| Inhibitor 9 | - | Growth Inhibition | - | 120 | NCI-H929 | [6][8] |
| Inhibitor 18 | Mcl-1 | TR-FRET Binding Assay | 0.09 - 0.28 | - | - | An analog of Inhibitor 10 with improved cellular potency.[6][8] |
| Inhibitor 18 | - | Growth Inhibition | - | 37 | NCI-H929 | [6][8] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; Ki: Inhibition Constant; GI50: 50% Growth Inhibition concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Mcl-1-mediated apoptosis and a typical experimental workflow to assess the impact of this compound on MOMP.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Preclinical Evaluation of Mcl-1 Inhibitors in Hematological Malignancies: A Technical Guide
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical survival factor for numerous hematological malignancies, including multiple myeloma (MM), acute myeloid leukemia (AML), and various lymphomas.[1] Its overexpression is frequently associated with tumorigenesis, poor prognosis, and resistance to conventional cancer therapies.[1][2][3] Consequently, the development of specific Mcl-1 inhibitors, a class of BH3 mimetics, represents a promising therapeutic strategy.[2][4] These agents function by binding to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bim, thereby unleashing the mitochondrial apoptosis pathway.[4][5]
This technical guide provides an in-depth overview of the preclinical evaluation of potent Mcl-1 inhibitors, using data from extensively studied compounds such as AZD5991, AMG-176, and S63845 as exemplars. It covers quantitative efficacy data, detailed experimental methodologies, and the core signaling pathways involved.
Data Presentation: Efficacy of Mcl-1 Inhibitors
The preclinical efficacy of Mcl-1 inhibitors has been demonstrated across a wide range of hematological cancer models, both as monotherapy and in combination with other anti-cancer agents.
Table 1: In Vitro Efficacy of Selected Mcl-1 Inhibitors
| Inhibitor | Cancer Type | Cell Line / Model | Potency Metric | Value | Reference |
|---|---|---|---|---|---|
| AZD5991 | Multiple Myeloma | MOLP-8 | Caspase EC50 (6h) | 33 nM | [6] |
| AML | MV4;11 | Caspase EC50 (6h) | 24 nM | [6] | |
| Multiple Myeloma | Panel of 19 MM cell lines | Caspase EC50 < 100nM | 7/19 lines | [6] | |
| AML | Panel of 22 AML cell lines | Caspase EC50 < 100nM | 6/22 lines | [6] | |
| Multiple Myeloma | Primary patient cells (n=48) | Annexin V EC50 (24h) < 100nM | 34/48 samples | [6] | |
| AMG-176 | Chronic Lymphocytic Leukemia | Primary CLL cells (n=74) | % Cell Death (24h) | 30% @ 100 nM, 45% @ 300 nM | [7][8] |
| GCB-DLBCL | OCI-LY1 | IC50 (48h) | 0.21 µM | [9] | |
| ABC-DLBCL | TMD8 | IC50 (48h) | 1.45 µM | [9] | |
| S63845 | Multiple Myeloma | MM.1S | IC50 | Low nM range | [5][10] |
| | Lymphoma | Eµ-Myc lymphoma cells (humanized Mcl-1) | IC50 | ~25 nM |[11] |
Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Administration | Key Finding | Reference |
|---|---|---|---|---|
| AZD5991 | MOLP-8 (MM) | Single 60 or 100 mg/kg dose | Complete tumor regression | [12][13] |
| AML Xenograft | Single tolerated dose | Complete tumor regression | [12][14] | |
| AMG-176 | Pediatric ALL PDX | Oral administration | Modest activity; best response was stable disease | [15] |
| S63845 | RPMI-8226 (MM) | 12.5 mg/kg IV, weekly | Significant tumor growth inhibition | [10] |
| | Eµ-Myc Lymphoma (in humanized Mcl-1 mice) | Monotherapy | Long-term remission in ~60% of mice |[16] |
Table 3: Preclinical Combination Studies
| Mcl-1 Inhibitor | Combination Agent | Cancer Type | Result | Reference |
|---|---|---|---|---|
| AZD5991 | Venetoclax (B612062) (Bcl-2 inhibitor) | AML, MM, NHL | Enhanced antitumor activity | [2][6] |
| Bortezomib (Proteasome inhibitor) | Multiple Myeloma | Enhanced antitumor activity | [2][6] | |
| AMG-176 | Venetoclax (Bcl-2 inhibitor) | CLL, B-cell Lymphoma | Additive or synergistic cell death | [9][17] |
| Doxorubicin | B-cell Lymphoma | Remarkable synergy | [9] | |
| S63845 | Venetoclax (Bcl-2 inhibitor) | Multiple Myeloma | Potent in vivo anti-myeloma activity | [10] |
| | Cyclophosphamide | Eµ-Myc Lymphoma | Long-term remission in almost 100% of mice |[16] |
Signaling Pathways and Mechanism of Action
Mcl-1 is a central regulator of the intrinsic, or mitochondrial, pathway of apoptosis. It sequesters pro-apoptotic proteins, preventing the permeabilization of the outer mitochondrial membrane and subsequent cell death.
Mcl-1 inhibitors are BH3 mimetics that bind with high affinity to a hydrophobic groove on Mcl-1. This action displaces pro-apoptotic proteins like Bak, which are then free to oligomerize and trigger mitochondrial outer membrane permeabilization (MOMP), leading to caspase activation and apoptosis.[4][5] A unique feature of some Mcl-1 inhibitors is the paradoxical stabilization of the Mcl-1 protein itself, a phenomenon linked to altered ubiquitination and deubiquitination processes.[18][19]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate preclinical assessment of Mcl-1 inhibitors.
-
Objective: To determine the cytotoxic and pro-apoptotic effects of the Mcl-1 inhibitor on cancer cell lines and primary patient samples.
-
Methodology (Cell Viability):
-
Cell Plating: Seed hematological malignancy cells (e.g., MOLP-8, MV4-11, primary CLL cells) in 96-well plates at a density of 1-5 x 10^4 cells/well.
-
Treatment: Add the Mcl-1 inhibitor at various concentrations (e.g., a 10-point serial dilution from 10 µM to 1 pM) and incubate for a specified duration (e.g., 24, 48, 72 hours).[15]
-
Quantification: Add a viability reagent such as AlamarBlue or CellTiter-Glo® and incubate as per the manufacturer's instructions. Measure fluorescence or luminescence using a plate reader.
-
Analysis: Normalize data to vehicle-treated controls (e.g., DMSO) and calculate IC50 values using non-linear regression analysis.
-
-
Methodology (Apoptosis - Annexin V/PI Staining):
-
Treatment: Treat cells with the inhibitor as described above for a shorter duration (e.g., 6-24 hours).
-
Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
Analysis: Quantify the percentage of apoptotic cells and calculate EC50 values.[6]
-
-
Objective: To confirm the on-target mechanism by assessing Mcl-1 pathway protein levels and interactions.
-
Methodology (Western Blot):
-
Lysate Preparation: Treat cells with the inhibitor for various time points (e.g., 1, 6, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Mcl-1, Bcl-2, Bak, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).[13] Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
-
Methodology (Co-Immunoprecipitation - Co-IP):
-
Lysate Preparation: Treat cells with the inhibitor for a short duration (e.g., 15-60 minutes). Lyse cells in a non-denaturing IP lysis buffer.[13]
-
Immunoprecipitation: Pre-clear lysates with protein A/G agarose (B213101) beads. Incubate the supernatant with an antibody against Mcl-1 overnight.[10] Add protein A/G beads to pull down the Mcl-1 protein complexes.
-
Analysis: Wash the beads extensively, elute the bound proteins, and analyze the eluate by Western blotting using antibodies against Bak, Bim, or other relevant binding partners.[10][13] A decrease in the co-precipitated protein indicates target engagement.
-
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the Mcl-1 inhibitor in a living organism.
-
Methodology:
-
Model System: Use immunodeficient mice (e.g., SCID or NSG) for establishing xenografts.[13]
-
Tumor Implantation: Implant human hematological cancer cells (e.g., 5-10 x 10^6 MOLP-8 or RPMI-8226 cells) either subcutaneously into the flank or intravenously for a disseminated disease model.[10][13]
-
Treatment: Once tumors are established (e.g., 100-200 mm³ for subcutaneous models), randomize mice into treatment and vehicle control groups. Administer the Mcl-1 inhibitor via a clinically relevant route (e.g., intravenous or oral) at various doses and schedules (e.g., once weekly).[10]
-
Efficacy Assessment: Monitor tumor volume (for subcutaneous models) using calipers and body weight (as a measure of toxicity) regularly. For disseminated models, monitor disease burden using bioluminescence imaging and overall survival.
-
Pharmacodynamic Analysis: At study termination or at specific time points post-dose, tumors can be harvested to assess target engagement via Western blot (e.g., for cleaved caspase-3) or Co-IP.[13]
-
Preclinical Evaluation Workflow
The preclinical assessment of a novel Mcl-1 inhibitor typically follows a structured, multi-stage workflow to build a comprehensive data package for potential clinical translation.
References
- 1. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 6. AZD5991 [openinnovation.astrazeneca.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AMG-176, an Mcl-1 Antagonist, Shows Preclinical Efficacy in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. research.monash.edu [research.monash.edu]
- 13. ashpublications.org [ashpublications.org]
- 14. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Humanized Mcl-1 mice enable accurate preclinical evaluation of MCL-1 inhibitors destined for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Mcl-1 Inhibition and its Role in Bax/Bak Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the Myeloid cell leukemia-1 (Mcl-1) protein in apoptosis and the mechanism by which its inhibition leads to the activation of the pro-apoptotic proteins Bax and Bak. A comprehensive understanding of this pathway is crucial for the development of novel cancer therapeutics.
Core Concept: Mcl-1 as a Gatekeeper of Apoptosis
Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its primary function is to sequester and inhibit pro-apoptotic effector proteins, primarily Bak and to a lesser extent Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][2] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[3][4]
Mcl-1 inhibitors are a class of therapeutic agents designed to specifically bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins. This disruption liberates Bax and Bak, allowing them to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[3][5]
Signaling Pathways of Mcl-1 Mediated Apoptosis
The intricate signaling network governing Mcl-1's function and the consequences of its inhibition are visualized below.
Caption: Mcl-1 signaling pathway and the mechanism of its inhibitors.
Quantitative Data on Mcl-1 Inhibition and Bak/Bax Activation
The efficacy of Mcl-1 inhibitors is often quantified by their ability to induce apoptosis and activate Bax/Bak. The following table summarizes key quantitative findings from the literature.
| Mcl-1 Inhibitor / Condition | Cell Line(s) | Effect on Bak/Bax Activation | Quantitative Measurement | Reference |
| Mcl-1 siRNA knockdown | HCT116 Bax-deficient | Bak activation (N-terminus exposure) | 33% of cells showed Bak activation | [6] |
| Mcl-1 siRNA knockdown + TRAIL | DU145 Bax-deficient | Bak activation (N-terminus exposure) | 44% of cells showed Bak activation | [6][7] |
| AZD5991 | Non-Hodgkin Lymphoma (NHL) cells | Mitochondrial depolarization | Decrease in JC-1 aggregates (PE fluorescence) | [5] |
| S63845 | HeLa, H23 | Bak-dependent cell death | BAK knockout significantly reduced cell death | [8] |
| UV irradiation | HeLa | Mcl-1 degradation and subsequent Bak/Bax activation | Rapid Mcl-1 degradation precedes Bak/Bax activation | [9] |
Key Experimental Protocols
Accurate assessment of Mcl-1 inhibitor efficacy relies on robust experimental methodologies. Detailed protocols for key assays are provided below.
Co-Immunoprecipitation (Co-IP) to Assess Mcl-1/Bak Interaction
This protocol determines the extent to which an Mcl-1 inhibitor disrupts the interaction between Mcl-1 and Bak.
Workflow Diagram:
Caption: Workflow for Co-Immunoprecipitation.
Methodology:
-
Cell Lysis: Lyse cells in CHAPS lysis buffer (10 mmol/L HEPES, pH 7.4; 150 mmol/L NaCl; 1% CHAPS) containing protease inhibitors.[10]
-
Immunoprecipitation: Incubate 500 µg of protein lysate with an anti-Mcl-1 antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three times with CHAPS lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Bak and Mcl-1.
-
Analysis: A decrease in the amount of Bak co-immunoprecipitated with Mcl-1 in inhibitor-treated cells compared to control indicates disruption of the Mcl-1/Bak complex.
Flow Cytometry for Bak/Bax Activation
This method utilizes conformation-specific antibodies to detect the activated forms of Bak and Bax.
Workflow Diagram:
Caption: Workflow for Flow Cytometry analysis of Bak/Bax activation.
Methodology:
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor for the desired time.
-
Harvest and Fix: Harvest cells and fix with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., saponin (B1150181) or digitonin) to allow antibody entry.
-
Primary Antibody Staining: Incubate the cells with a conformation-specific primary antibody that recognizes the activated form of Bak (e.g., clone AB-1) or Bax (e.g., clone 6A7).[10]
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells positive for activated Bak or Bax.
Mitochondrial Membrane Potential (MMP) Assay
This assay measures the depolarization of the mitochondrial membrane, a key event downstream of Bax/Bak activation.
Methodology:
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor.
-
Staining: Incubate the cells with a potentiometric dye such as JC-1. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.[5]
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.[5]
Conclusion
The inhibition of Mcl-1 represents a promising therapeutic strategy for a variety of cancers. By disrupting the sequestration of pro-apoptotic proteins, particularly Bak, Mcl-1 inhibitors trigger the intrinsic apoptotic pathway, leading to cancer cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to effectively evaluate the efficacy of novel Mcl-1 targeted therapies and to further elucidate the intricate mechanisms governing apoptosis.
References
- 1. Mcl-1 promotes survival of thymocytes by inhibition of Bak in a pathway separate from Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mcl-1 expression and JNK activation induces a threshold for apoptosis in Bcl-xL-overexpressing hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Endogenous Bak inhibitors Mcl-1 and Bcl-xL: differential impact on TRAIL resistance in Bax-deficient carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of BAK and BAX activation or MMP [bio-protocol.org]
Investigating the Pharmacodynamics of Mcl-1 Inhibitor UMI-77: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of UMI-77, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for various cancer cells and is associated with resistance to conventional therapies. UMI-77 represents a promising therapeutic agent by directly targeting this critical survival protein, thereby inducing apoptosis in cancer cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Core Pharmacodynamic Profile of UMI-77
UMI-77 exerts its anti-cancer effects by binding to the BH3-binding groove of Mcl-1 with high selectivity, disrupting its interaction with pro-apoptotic proteins like Bak and Bax.[1] This leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.[2][3]
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of UMI-77.
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Ki) | 490 nM | Cell-free assay | [2][3] |
| IC50 (Cell Growth) | 3.4 µM | BxPC-3 (Pancreatic) | [2] |
| 4.4 µM | Panc-1 (Pancreatic) | [2] | |
| 12.5 µM | MiaPaCa-2 (Pancreatic) | [2] | |
| 16.1 µM | AsPC-1 (Pancreatic) | [2] | |
| In Vivo Efficacy | Significant tumor growth inhibition | BxPC-3 Xenograft | [2][4] |
Table 1: In Vitro and In Vivo Pharmacodynamics of UMI-77
| Bcl-2 Family Member | Binding Affinity (Ki) | Reference |
| Mcl-1 | 0.49 µM | [5] |
| BFL-1/A1 | 5.33 µM | [5] |
| BCL-W | 8.19 µM | [5] |
| BCL-2 | 23.83 µM | [5] |
| BCL-XL | 32.99 µM | [5] |
Table 2: Selectivity Profile of UMI-77 Against Bcl-2 Family Proteins
Signaling Pathways and Mechanism of Action
UMI-77's mechanism of action centers on the disruption of the Mcl-1 survival signaling pathway, leading to the induction of apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorescence Polarization (FP)-Based Binding Assay
This assay is used to determine the binding affinity of UMI-77 to Mcl-1 and other Bcl-2 family proteins.
Protocol:
-
Protein and Probe Preparation: Recombinant Mcl-1 protein and a fluorescently labeled BH3 peptide (e.g., FAM-BID) are diluted in an assay buffer (100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide).[6]
-
Competition Assay: A fixed concentration of Mcl-1 protein and the fluorescent probe are incubated with increasing concentrations of UMI-77 in a black microplate.
-
Incubation: The plate is incubated at room temperature for 3 hours to reach equilibrium.[6]
-
Measurement: Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FAM).[6]
-
Data Analysis: The IC50 values are determined by nonlinear regression fitting of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.
Cellular Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis in cancer cells treated with UMI-77.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., BxPC-3) are cultured to 70-80% confluency and then treated with various concentrations of UMI-77 or vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Staining: Cells are washed with PBS and then resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of UMI-77 in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., BxPC-3) are subcutaneously injected into immunocompromised mice.[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives UMI-77 (e.g., 60 mg/kg, intravenously) on a specified schedule, while the control group receives a vehicle.[4][7]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues may be collected for further analysis, such as Western blotting for apoptosis markers or immunohistochemistry.[2]
Conclusion
UMI-77 is a selective Mcl-1 inhibitor that effectively induces apoptosis in cancer cells, particularly those dependent on Mcl-1 for survival. Its ability to disrupt the Mcl-1/pro-apoptotic protein interaction and its demonstrated in vivo efficacy make it a compelling candidate for further preclinical and clinical development in the treatment of various cancers, including pancreatic cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation of UMI-77 and other Mcl-1 inhibitors.
References
- 1. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
Early-Stage In Vivo Studies of Mcl-1 Inhibitor 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage in vivo studies of Mcl-1 inhibitor "10". It is important to note that the designation "Mcl-1 inhibitor 10" has been attributed to at least two distinct compounds in scientific literature: UMI-77 and AM-8621 . This guide will address the available data for both molecules to ensure comprehensive coverage for the research community.
Executive Summary
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the Bcl-2 family, frequently overexpressed in various cancers, where it contributes to tumor progression and resistance to therapy. Inhibition of Mcl-1 has emerged as a promising therapeutic strategy. This document details the preclinical in vivo evaluation of two notable Mcl-1 inhibitors, UMI-77 and AM-8621, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key in vivo and in vitro quantitative data for UMI-77 and AM-8621.
Table 1: In Vivo Efficacy of Mcl-1 Inhibitor UMI-77
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BxPC-3 Xenograft (SCID mice) | Pancreatic Cancer | 60 mg/kg, i.v., 5 days/week for 2 weeks | 56-65% | [1][2] |
Table 2: In Vitro Activity of Mcl-1 Inhibitor UMI-77
| Assay | Parameter | Value | Reference |
| Binding Affinity | Ki for Mcl-1 | 490 nM | [3][4][5] |
| Protein Interaction | IC50 for disruption of Mcl-1/Bax interaction | 1.43 µM | [1] |
| Cell Growth Inhibition | IC50 in BxPC-3 cells | 3.4 µM | [4] |
| Cell Growth Inhibition | IC50 in Panc-1 cells | 4.4 µM | [4] |
Table 3: In Vitro Activity of Mcl-1 Inhibitor AM-8621
| Assay | Parameter | Value | Reference |
| Binding Affinity | Ki for Mcl-1 | Picomolar range | [6] |
| Protein Interaction | IC50 for disruption of Mcl-1/BAK interaction | 43 nM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols for the in vivo studies cited.
Pancreatic Cancer Xenograft Model (UMI-77)
Objective: To evaluate the in vivo anti-tumor efficacy of UMI-77 in a pancreatic cancer model.
Animal Model:
-
Species: Severe Combined Immunodeficient (SCID) mice.[2]
-
Cell Line: BxPC-3 human pancreatic adenocarcinoma cells.[2][3]
Tumor Implantation:
-
BxPC-3 cells are cultured in appropriate media to maintain exponential growth.[7]
-
A suspension of 1 x 10^6 BxPC-3 cells in a mixture of media and Matrigel is prepared.[7]
-
The cell suspension is injected subcutaneously into the flank of each mouse.[7]
-
Tumors are allowed to grow to a palpable size (e.g., approximately 60 mg or 75-100 mm³).[2][7]
Drug Administration and Monitoring:
-
Mice are randomized into treatment and vehicle control groups.[2]
-
UMI-77 is formulated for intravenous (i.v.) injection.
-
The treatment group receives 60 mg/kg of UMI-77 i.v. for five consecutive days per week for two weeks.[1][2]
-
The control group receives the vehicle on the same schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.[2]
Hematologic Malignancy Xenograft Models (AM-8621)
Objective: To assess the in vivo efficacy of AM-8621 in models of multiple myeloma and acute myeloid leukemia.
Animal Models:
-
Species: Immunocompromised mice (e.g., SCID or NOD/SCID).
-
Cell Lines:
Study Design (General):
-
For subcutaneous models, cancer cells are implanted as described in the pancreatic cancer model.
-
For disseminated AML models, cells are often injected intravenously to better mimic the human disease state.[9]
-
Once tumors are established or the disease is systemic, animals are randomized into treatment groups.
-
AM-8621 is administered, and efficacy is assessed by measuring tumor volume, monitoring disease progression markers, or evaluating overall survival.
Visualizations: Signaling Pathways and Workflows
Mcl-1's Role in Apoptosis Regulation
Mcl-1 is a key anti-apoptotic protein that sequesters pro-apoptotic proteins like Bim and Bak, preventing them from triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1, liberating pro-apoptotic proteins and initiating the apoptotic cascade.
Caption: Mcl-1 Signaling Pathway in Apoptosis.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of an Mcl-1 inhibitor in a subcutaneous xenograft mouse model.
Caption: Experimental Workflow for In Vivo Xenograft Studies.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BxPC-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Mcl-1 Inhibitor Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary role is to inhibit apoptosis, or programmed cell death, by sequestering pro-apoptotic proteins such as Bak and Bim.[1][2] In many cancers, including hematological malignancies and solid tumors, Mcl-1 is overexpressed, which contributes to tumor cell survival and resistance to conventional therapies.[1][2] This makes Mcl-1 a compelling target for the development of novel anticancer drugs. Mcl-1 inhibitors are designed to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby triggering cancer cell death.[1][2]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of Mcl-1 inhibitors.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a key regulator of the intrinsic apoptosis pathway.[3] It prevents apoptosis by binding to the pro-apoptotic proteins BAX and BAK, thereby inhibiting their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP).[4] The release of cytochrome c and other apoptogenic factors from the mitochondria is thus prevented, blocking the activation of caspases and execution of apoptosis. Mcl-1 inhibitors block the binding of Mcl-1 to BAX and BAK, freeing them to induce apoptosis.[2]
Caption: Mcl-1 signaling pathway in apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor. Add the desired concentrations of the inhibitor to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.
Protocol:
-
Cell Treatment: Seed and treat cells with the Mcl-1 inhibitor as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[1]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.[1]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot for PARP Cleavage
Cleavage of PARP by caspases is another hallmark of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with the Mcl-1 inhibitor, harvest, and lyse the cells in RIPA buffer.[1] Determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[1] An increase in the 89 kDa fragment indicates apoptosis.[1]
Co-Immunoprecipitation (Co-IP) to Assess Mcl-1/Bak Interaction
This assay determines if the Mcl-1 inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners like Bak.
Protocol:
-
Cell Lysis: Treat cells with the Mcl-1 inhibitor, harvest, and lyse in a non-denaturing lysis buffer.[1]
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.[1]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Mcl-1 or a control IgG overnight at 4°C.[1]
-
Immune Complex Capture: Add protein A/G agarose beads to capture the immune complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads and analyze by Western blotting using antibodies against Mcl-1 and Bak. A decrease in the amount of Bak co-immunoprecipitated with Mcl-1 in the presence of the inhibitor indicates disruption of the interaction.
Data Presentation
The following tables summarize hypothetical quantitative data for a novel Mcl-1 inhibitor, Compound X, in comparison to known inhibitors.
Table 1: In Vitro Binding Affinity and Selectivity of Mcl-1 Inhibitors
| Compound | Target | Assay Type | Kd (nM) | Ki (nM) | Selectivity vs. Bcl-2 (fold) | Selectivity vs. Bcl-xL (fold) |
| Compound X | Mcl-1 | TR-FRET | 0.15 | 0.015 | >600,000 | >600,000 |
| A-1210477 | Mcl-1 | Not Specified | - | 0.454 | >100 | >100 |
| S63845 | Mcl-1 | FP | - | 1.2 | >8,333 | >8,333 |
| VU661013 | Mcl-1 | Not Specified | - | 0.023 | >500,000 | >500,000 |
Data for known inhibitors are from reference[1].
Table 2: Cellular Activity of Mcl-1 Inhibitors in Mcl-1 Dependent Cell Lines
| Compound | Cell Line | GI₅₀ (nM) | Caspase 3/7 EC₅₀ (nM) |
| Compound X | NCI-H929 (Multiple Myeloma) | 85 | 95 |
| A427 (Lung Cancer) | 150 | 165 | |
| A-1210477 | NCI-H929 | 120 | Not Reported |
| S63845 | NCI-H929 | Not Reported | Not Reported |
GI₅₀: 50% growth inhibition. EC₅₀: 50% effective concentration. Data for known inhibitors are from references[3][5].
Conclusion
The protocols and data presented here provide a framework for the comprehensive evaluation of Mcl-1 inhibitors in a cell-based setting. These assays are crucial for determining the potency, selectivity, and mechanism of action of novel compounds targeting the Mcl-1 protein, and for advancing the development of new cancer therapeutics.
References
Biochemical Assays for Characterizing the Activity of Mcl-1 Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical pro-survival protein that sequesters pro-apoptotic proteins like Bak and Bim, thereby inhibiting the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is a hallmark of various cancers and is associated with tumor progression and resistance to conventional therapies. Consequently, the development of small molecule inhibitors targeting Mcl-1 has become a promising therapeutic strategy in oncology.
This document provides detailed application notes and protocols for a suite of biochemical and cell-based assays essential for the characterization of Mcl-1 inhibitors, using a representative inhibitor, herein referred to as "Mcl-1 Inhibitor 10," as an example. These assays are designed to assess the binding affinity, mechanism of action, and cellular efficacy of novel Mcl-1 inhibitors.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic proteins Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Upon receiving an apoptotic stimulus, or in the presence of an effective Mcl-1 inhibitor, Bak and Bim are released, leading to the activation of the caspase cascade and execution of apoptosis.
Caption: Mcl-1 signaling pathway and the mechanism of action of Mcl-1 inhibitors.
Biochemical Assays for Mcl-1 Inhibitor Activity
A variety of in vitro biochemical assays are employed to determine the binding affinity and selectivity of Mcl-1 inhibitors.
Data Presentation: In Vitro Binding Affinity of Representative Mcl-1 Inhibitors
| Assay Type | Mcl-1 Inhibitor | Target Protein | Reported Value | Reference |
| TR-FRET | S63845 | Mcl-1 | Ki < 1.2 nM | [1] |
| TR-FRET | A-1210477 | Mcl-1 | Ki = 0.454 nM | [2] |
| Fluorescence Polarization | S63845 | Mcl-1 | Ki = 1.2 nM | [2] |
| Surface Plasmon Resonance | S63845 | Mcl-1 | Kd = 0.19 nM | [1] |
| TR-FRET | VU661013 | Mcl-1 | - | [2] |
Experimental Protocols: Biochemical Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the disruption of the Mcl-1/ligand interaction. A terbium-labeled donor (e.g., anti-His antibody binding to His-tagged Mcl-1) and a dye-labeled acceptor (e.g., a fluorescently labeled BH3 peptide) are used. When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[3][4]
Protocol:
-
Reagent Preparation:
-
Prepare 1x Assay Buffer by diluting a 3x stock with distilled water.[3]
-
Dilute the terbium-labeled donor and dye-labeled acceptor in 1x Assay Buffer.[3]
-
Prepare a serial dilution of "this compound" in the desired concentration range. The final DMSO concentration should be kept below 1%.[4]
-
Thaw recombinant Mcl-1 protein on ice and dilute to the final concentration in 1x Assay Buffer. Avoid repeated freeze-thaw cycles.[3]
-
-
Assay Procedure (384-well plate format):
-
Add the diluted inhibitor solutions to the appropriate wells.
-
Add the Mcl-1 protein, fluorescently labeled peptide, and anti-tag terbium antibody to all wells.[4]
-
Include positive controls (no inhibitor) and negative controls (no Mcl-1 protein).
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[3][4]
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence.
-
Read the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a suitable delay time.[3]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A streamlined workflow for the TR-FRET based Mcl-1 inhibitor assay.
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from Mcl-1 by an inhibitor. The polarization of light emitted from the fluorescent peptide is low when it is small and rotates rapidly in solution. When bound to the larger Mcl-1 protein, its rotation slows, and the polarization of the emitted light increases. An inhibitor will displace the peptide, causing a decrease in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol).
-
Prepare solutions of recombinant Mcl-1 protein and a fluorescently labeled BH3 peptide (e.g., FITC-Bak).
-
Prepare a serial dilution of "this compound".
-
-
Assay Procedure (384-well plate format):
-
Add the inhibitor solutions to the wells of a black, non-binding surface 384-well plate.[5]
-
Add the Mcl-1 protein and the fluorescently labeled peptide to all wells.
-
Include controls for high polarization (Mcl-1 + peptide, no inhibitor) and low polarization (peptide only).
-
Incubate the plate at room temperature for at least 30 minutes to reach equilibrium.[5]
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[5]
-
-
Data Analysis:
-
Calculate the percent inhibition at each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures real-time binding kinetics and affinity. One molecule (the ligand, e.g., Mcl-1) is immobilized on a sensor chip, and the other (the analyte, e.g., "this compound") is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).[6][7]
Protocol:
-
Ligand Immobilization:
-
Analyte Binding:
-
Prepare a series of dilutions of "this compound" in running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.[6]
-
Regenerate the sensor surface between analyte injections if necessary.
-
-
Data Acquisition and Analysis:
-
Record the sensorgrams (RU vs. time) for each analyte concentration.
-
Perform a global fit of the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cell-Based Assays for Mcl-1 Inhibitor Efficacy
Cell-based assays are crucial for evaluating the on-target activity of Mcl-1 inhibitors in a more physiologically relevant context.
Data Presentation: Cellular Activity of Representative Mcl-1 Inhibitors
| Assay Type | Cell Line | Mcl-1 Inhibitor | Reported Value | Reference |
| Cell Viability | MOLP-8 (Multiple Myeloma) | AZD5991 | IC50 < 1 nM | [9] |
| Cell Viability | NCI-H929 (Multiple Myeloma) | Compound 26 | GI50 = 37 nM | [10] |
| Cell Viability | A427 (Lung Cancer) | Compound 13 | GI50 = 130 nM | [11] |
| Caspase 3/7 Activation | NCI-H929 (Multiple Myeloma) | Compound 13 | EC50 = 160 nM | [11] |
| Caspase 3/7 Activation | A427 (Lung Cancer) | Compound 13 | EC50 = 250 nM | [11] |
Experimental Protocols: Cell-Based Assays
Cell Viability Assay (e.g., CellTiter-Glo®)
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.
Protocol:
-
Cell Seeding:
-
Seed Mcl-1 dependent cancer cells (e.g., NCI-H929, MOLP-8) in a 96-well plate at an appropriate density and allow them to attach overnight.[2]
-
-
Compound Treatment:
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on a plate shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to determine the EC50 or GI50 value.
-
Caspase 3/7 Activation Assay (e.g., Caspase-Glo® 3/7)
Principle: This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[13][14]
Protocol:
-
Cell Treatment:
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Plot the luminescent signal against the inhibitor concentration to determine the EC50 for caspase activation.
-
Caption: General workflow for cell-based viability and apoptosis assays.
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to demonstrate that an Mcl-1 inhibitor disrupts the interaction between Mcl-1 and its binding partners (e.g., Bim, Bak) within the cell. Cells are treated with the inhibitor, and then Mcl-1 is immunoprecipitated. The immunoprecipitate is then analyzed by Western blotting for the presence of the binding partner. A decrease in the amount of the co-immunoprecipitated partner indicates that the inhibitor has disrupted the protein-protein interaction.[16][17]
Protocol:
-
Cell Treatment and Lysis:
-
Treat Mcl-1 dependent cells with "this compound" for a short period (e.g., 15 minutes to 2 hours).
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.[16]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the lysates with an anti-Mcl-1 antibody overnight at 4°C.[16]
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against Mcl-1 and the pro-apoptotic binding partner (e.g., Bim or Bak).
-
-
Analysis:
-
Compare the amount of the co-immunoprecipitated binding partner in the treated versus untreated samples to assess the inhibitor's ability to disrupt the Mcl-1 complex.
-
Conclusion
The biochemical and cell-based assays outlined in this document provide a comprehensive framework for the preclinical evaluation of Mcl-1 inhibitors. By systematically assessing binding affinity, mechanism of action, and cellular efficacy, researchers can effectively characterize novel compounds and identify promising candidates for further development in the treatment of Mcl-1 dependent cancers.
References
- 1. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. dhvi.duke.edu [dhvi.duke.edu]
- 9. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening of Mcl-1 Inhibitors Using a Time-Resolved FRET Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its overexpression is a hallmark of various human cancers, contributing to tumor survival and resistance to chemotherapy.[1][3] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins like BAK and BIM, thereby preventing the initiation of apoptosis.[1][4] This central role in cell survival has established Mcl-1 as a promising therapeutic target for cancer drug discovery.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology well-suited for high-throughput screening (HTS) and characterization of protein-protein interactions.[1] This application note provides a detailed protocol for a TR-FRET-based competitive binding assay to identify and characterize inhibitors of the Mcl-1 protein, with a focus on a representative compound, Mcl-1 inhibitor 10.
Assay Principle
The Mcl-1 TR-FRET assay is a homogeneous, competitive binding assay designed to measure the displacement of a fluorescently labeled peptide ligand from the Mcl-1 protein by a small molecule inhibitor.[1] The assay relies on the energy transfer between a donor fluorophore (e.g., Terbium chelate) and an acceptor fluorophore (e.g., FITC or a dye-labeled acceptor).[1][5]
In this system, a recombinant Mcl-1 protein, often with an affinity tag such as a His-tag or Maltose Binding Protein (MBP) tag, is used.[1][5] An antibody against this tag, conjugated to a Terbium (Tb) chelate, serves as the donor. A peptide derived from the BH3 domain of a pro-apoptotic protein like BAK or Noxa, labeled with an acceptor fluorophore, acts as the tracer.[1][6]
When the tracer peptide is bound to Mcl-1, the donor and acceptor fluorophores are in close proximity, allowing for FRET to occur upon excitation of the donor. This results in a high TR-FRET signal.[1] When a competitive inhibitor, such as this compound, is introduced, it binds to the same pocket on Mcl-1, displacing the tracer peptide.[1] This separation of the donor and acceptor leads to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the binding affinity and concentration of the inhibitor.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Mcl-1 signaling pathway and the experimental workflow of the TR-FRET assay.
Caption: Mcl-1 integrates pro-survival and apoptotic signals.
Caption: Workflow of the Mcl-1 TR-FRET competitive binding assay.
Experimental Protocols
Materials and Reagents
-
Recombinant Human Mcl-1 Protein (e.g., with His-tag or MBP-tag)
-
Fluorescently Labeled BH3 Peptide (e.g., FITC-BAK-BH3 or Dye-labeled MCL-1 Peptide Ligand)[1][5]
-
Terbium-labeled Anti-tag Antibody (e.g., Anti-His-Tb or Anti-MBP-Tb)[1][5]
-
This compound (and other test compounds)
-
Assay Buffer (e.g., 3x MCL TR-FRET Assay Buffer)[5]
-
White, non-binding, low-volume 384-well microtiter plates[5]
-
TR-FRET compatible microplate reader
Reagent Preparation
-
1x Assay Buffer: Prepare the required volume of 1x Assay Buffer by diluting the 3x stock with distilled water.[5]
-
Mcl-1 Protein: Thaw the Mcl-1 protein on ice. Upon first thaw, briefly centrifuge the tube to collect the contents. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5] Dilute the Mcl-1 protein to the desired final concentration in 1x Assay Buffer.
-
Labeled Peptide and Antibody: Dilute the fluorescently labeled BH3 peptide and the Terbium-labeled antibody to their final concentrations in 1x Assay Buffer.[1][5]
-
Compound Dilution: Prepare a serial dilution of this compound and other test compounds in 1x Assay Buffer. A 12-point, 3-fold serial dilution is recommended.[1] The final DMSO concentration in the assay should be kept at or below 1%.[1][3]
Assay Procedure
-
Compound Dispensing: Add the diluted compound solutions to the appropriate wells of the 384-well plate. Include wells for positive control (no inhibitor) and negative control (no Mcl-1 protein).
-
Reagent Addition: Add the prepared assay mixture containing the Mcl-1 protein, labeled peptide, and labeled antibody to all wells.
-
Incubation: Incubate the plate for 1 to 3 hours at room temperature, protected from light.[1][7]
-
Data Acquisition: Measure the TR-FRET signal using a compatible plate reader. Two sequential measurements should be conducted: Tb-donor emission at 620 nm and dye-acceptor emission at 665 nm (or 520 nm for FITC).[1][5] Use a time-resolved setting with a delay time (e.g., 100 µs) and an integration time (e.g., 200 µs) to minimize background fluorescence.[1]
Data Analysis
-
Calculate TR-FRET Ratio: For each well, calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal (e.g., 665 nm / 620 nm).[5]
-
Percentage Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - [(Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)]) Where:
-
Ratio_sample is the TR-FRET ratio of the test compound.
-
Ratio_min is the TR-FRET ratio of the negative control (e.g., no Mcl-1).
-
Ratio_max is the TR-FRET ratio of the positive control (no inhibitor).
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The following tables summarize representative quantitative data for Mcl-1 inhibitors obtained from TR-FRET assays.
Table 1: TR-FRET Assay Parameters
| Parameter | Value | Reference |
| Mcl-1 Protein Concentration | 1 nM | [1] |
| Labeled Peptide Concentration | 300 nM (FITC-BAK-BH3) | [1] |
| Labeled Antibody Concentration | 1 nM (Anti-MBP-Terbium) | [1] |
| Incubation Time | 3 hours | [1] |
| Plate Format | 384-well | [5] |
| Final DMSO Concentration | ≤ 1% | [1][3] |
Table 2: Representative Mcl-1 Inhibitor Activity Data
| Compound | Mcl-1 TR-FRET Ki (pM) | Mcl-1 TR-FRET IC50 (nM) | Cellular GI50 (nM, NCI-H929) | Reference |
| Inhibitor 10 | 90 - 280 | Not explicitly stated | ~185 (estimated from 5-fold less potent than 37 nM) | [8] |
| A-1210477 | Not explicitly stated | Example data available | Not explicitly stated | [5] |
| Compound 9 | < 200 | Not explicitly stated | 120 | [8][9] |
| Compound 18 | 90 - 280 | Not explicitly stated | 37 | [8] |
| Compound 17 | Not explicitly stated | 88 (for Mcl-1) | Not explicitly stated | [10] |
Note: Data for "Inhibitor 10" is based on a compound designated as "10" in a structure-activity relationship table.[8] The Ki range is for a series of related compounds. The GI50 is estimated based on a described 5-fold decrease in potency relative to another compound in the series.[8]
Conclusion
The TR-FRET assay is a powerful and reliable method for the discovery and characterization of Mcl-1 inhibitors. Its homogeneous format, high sensitivity, and suitability for automation make it an ideal platform for high-throughput screening campaigns. The detailed protocol and data analysis guidelines provided in this application note offer a comprehensive resource for researchers in the field of cancer drug discovery. The representative data for this compound and other compounds demonstrate the utility of this assay in quantifying inhibitor potency and driving medicinal chemistry efforts to develop novel anti-cancer therapeutics targeting the Mcl-1 protein.
References
- 1. benchchem.com [benchchem.com]
- 2. MCL1 - Wikipedia [en.wikipedia.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. BRD-810 is a highly selective MCL1 inhibitor with optimized in vivo clearance and robust efficacy in solid and hematological tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mcl-1 Inhibitor Handling and Storage for Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These notes provide generalized guidelines for the handling, storage, and use of Mcl-1 inhibitors based on publicly available research. Researchers should always consult the manufacturer's specific product datasheet for the particular inhibitor they are using. The protocols provided are examples derived from published literature and may require optimization for specific experimental conditions and cell lines.
Introduction to Mcl-1 Inhibition
Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[1][4] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins like Bak and Bax, as well as BH3-only proteins such as Bim and Noxa.[3][5] Small molecule inhibitors that occupy the BH3-binding groove of Mcl-1 disrupt these protein-protein interactions, thereby liberating pro-apoptotic factors and triggering programmed cell death.[4][6] This document provides essential guidelines for the proper handling and application of Mcl-1 inhibitors in a research setting.
Handling and Storage Guidelines
Proper handling and storage are crucial to maintain the stability and activity of Mcl-1 inhibitors.
2.1. Receiving and Storage of Solid Compound
-
Initial Inspection: Upon receipt, inspect the vial for any damage.
-
Storage Conditions: Solid Mcl-1 inhibitors are typically stable at room temperature for short periods. However, for long-term storage, it is recommended to store the compound as a dry powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[7]
-
Expiration: Refer to the Certificate of Analysis (COA) for the recommended expiration date of the solid compound.[7]
2.2. Preparation of Stock Solutions
-
Solvent Selection: Most small molecule inhibitors, including Mcl-1 inhibitors, are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[7] Always refer to the product-specific datasheet for solubility information.
-
Reconstitution Protocol:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of recommended solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
-
Sterilization: For cell-based assays, stock solutions can be sterilized by filtering through a 0.22 µm syringe filter if necessary, although many compounds are used directly after dilution in sterile media.[7]
2.3. Storage of Stock Solutions
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[7]
-
Storage Temperature: Store the aliquots at -20°C or -80°C.[7]
-
Stability: Once thawed, an aliquot may be kept at 4°C for a limited time (e.g., up to two weeks), but long-term storage of diluted solutions is not recommended. If a solution is stored at -20°C for an extended period (e.g., over one month), its efficacy should be re-confirmed.[7]
Mcl-1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Mcl-1 in apoptosis and the mechanism of its inhibition.
Caption: Mcl-1 sequesters pro-apoptotic proteins to prevent cell death; inhibitors block this function.
Experimental Protocols
The following are representative protocols for evaluating Mcl-1 inhibitors, adapted from published studies.
4.1. In Vitro Cell Proliferation / Viability Assay
This protocol is used to determine the concentration of an Mcl-1 inhibitor that causes a 50% reduction in cell growth (GI₅₀) or viability (IC₅₀).
Methodology:
-
Cell Seeding:
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the Mcl-1 inhibitor in the appropriate cell culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
-
Add the diluted compounds to the cell plates in triplicate. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation: Incubate the plates for a specified period (e.g., 48 to 96 hours) at 37°C in a humidified incubator with 5% CO₂.[6][9]
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as WST-8 or MTS.[10]
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI₅₀ or IC₅₀ value.
-
Quantitative Data Summary:
| Parameter | Example Value | Source |
| Cell Lines | NCI-H929, A427, AsPC-1, BxPC-3 | [1][8][10] |
| Seeding Density | 750-1500 cells/well (384-well) or 3000 cells/well (96-well) | [1][8] |
| Incubation Time | 48 - 96 hours | [6][9] |
| Assay Method | WST-8, MTS, Annexin V/DAPI | [9][10] |
4.2. Co-Immunoprecipitation (Co-IP) Assay for Mcl-1/Bim Interaction
This protocol determines if an Mcl-1 inhibitor can disrupt the interaction between Mcl-1 and its binding partners (e.g., Bim) within a cellular context.
Methodology:
-
Cell Treatment: Treat Mcl-1 sensitive cells (e.g., H929) with the Mcl-1 inhibitor at various concentrations (e.g., 0.1-10 µM) or a vehicle control for a specified time (e.g., 4 hours).[6]
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Mcl-1 and the interacting protein (e.g., Bim).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A reduction in the Bim signal in the Mcl-1 IP from inhibitor-treated cells indicates disruption of the complex.[6]
-
4.3. Fluorescence Polarization (FP) Binding Assay
This is a biochemical assay to determine the binding affinity (Kᵢ) of an inhibitor to the Mcl-1 protein.
Methodology:
-
Reagents: Recombinant Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from Bim or Noxa), and the Mcl-1 inhibitor.
-
Assay Setup:
-
In a microplate, combine the recombinant Mcl-1 protein and the fluorescently labeled BH3 peptide at fixed concentrations.
-
Add the Mcl-1 inhibitor at serially diluted concentrations.
-
-
Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader. The displacement of the fluorescent peptide by the inhibitor will result in a decrease in polarization.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration to calculate the IC₅₀. The Kᵢ value can then be determined using the Cheng-Prusoff equation, taking into account the concentration and Kₔ of the fluorescent peptide.[10]
General Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel Mcl-1 inhibitor.
Caption: A phased workflow for evaluating Mcl-1 inhibitors from initial screening to in vivo studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD-810 is a highly selective MCL1 inhibitor with optimized in vivo clearance and robust efficacy in solid and hematological tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. dbaitalia.it [dbaitalia.it]
- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Administration of Mcl-1 Inhibitor S63845 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the in vivo administration of the Mcl-1 inhibitor, S63845, in various mouse models of cancer. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of Mcl-1 inhibition.
Overview of Mcl-1 Inhibitor S63845
Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators. Overexpression of Mcl-1 is a common mechanism of therapeutic resistance in various cancers. S63845 is a potent and selective small-molecule inhibitor of Mcl-1. It binds to the BH3-binding groove of Mcl-1 with high affinity, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like BAK and BAX.[1] This leads to the activation of the intrinsic, BAX/BAK-dependent mitochondrial apoptotic pathway, resulting in cancer cell death.[2][3][4]
Quantitative Data Summary: In Vivo Dosing of S63845
The following table summarizes reported in vivo dosing regimens for S63845 in different mouse models. All studies utilized intravenous (i.v.) administration.
| Mouse Model | Cancer Type | Dose (mg/kg) | Dosing Schedule | Vehicle/Formulation | Key Findings |
| Immunocompromised mice with H929 xenografts | Multiple Myeloma | 6.25, 12.5, 25 | Intravenous injection | Not specified | Dose-dependent anti-tumor activity with a maximal tumor growth inhibition (TGImax) of 103%.[5] |
| Immunocompromised mice with AMO1 xenografts | Multiple Myeloma | 6.25, 12.5, 25 | Intravenous injection | Not specified | Dose-dependent anti-tumor activity with a TGImax of 114%.[5] |
| C57BL/6 mice with Eµ-Myc lymphomas | Lymphoma | 25 | 5 consecutive days, i.v. | 25 mM HCl, 20% 2-hydroxypropyl-β-cyclodextrin | Cured 70% of mice with no apparent side-effects in normal tissues. |
| Humanized Mcl-1 (huMcl-1) mice | N/A (Toxicity study) | 5, 10, 12.5, 15, 25 | 5 consecutive days, i.v. | 2% Vitamin E/TPGS in 0.9% NaCl | Maximum Tolerated Dose (MTD) established at 12.5 mg/kg.[6] |
| huMcl-1 mice with huMcl-1;Eµ-Myc lymphomas | Lymphoma | 12.5 | 5 consecutive days, i.v. | 2% Vitamin E/TPGS in 0.9% NaCl | Cured 60% of mice.[6] |
| huMcl-1 mice with huMcl-1;Eµ-Myc lymphomas | Lymphoma | 7.5 (in combination) | 5 consecutive days, i.v. | 2% Vitamin E/TPGS in 0.9% NaCl | Used in combination with cyclophosphamide.[6][7] |
| MV4-11 human AML xenograft model | Acute Myeloid Leukemia (AML) | 12.5 | Not specified | Not specified | Potent activity with a TGImax of 86%. |
| RPMI-8226-luc xenograft model | Multiple Myeloma | 12.5 | Weekly, i.v. | Not specified | Delayed tumor growth in combination with venetoclax.[8] |
Experimental Protocols
Formulation of S63845 for Intravenous Administration
This protocol describes the preparation of S63845 for in vivo use, based on a commonly cited vehicle.
Materials:
-
S63845 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile ddH₂O or Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of S63845 in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved. Gentle warming and sonication can aid dissolution.[9]
-
For a final working solution, calculate the required volume of the DMSO stock solution.
-
In a sterile microcentrifuge tube, add the calculated volume of the S63845 stock solution to PEG300. A common ratio is 10% DMSO and 40% PEG300 in the final formulation.[5]
-
Mix thoroughly by vortexing until the solution is clear.
-
Add Tween 80 to the mixture. A common final concentration is 5%.[5]
-
Mix again until the solution is clear.
-
Add sterile ddH₂O or saline to reach the final desired volume. A common final concentration of the aqueous component is 45%.[5]
-
The final formulation should be a clear solution. It is recommended to use the mixed solution immediately for optimal results.[9]
Note: Another reported formulation is 2% Vitamin E/d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) in 0.9% NaCl.[6][7] The choice of vehicle may depend on the specific experimental requirements and mouse strain.
In Vivo Administration via Tail Vein Injection
This protocol outlines the procedure for administering S63845 to mice via tail vein injection.
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles
-
1 mL syringes
-
S63845 formulation
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the experimental environment.
-
Gently place the mouse in a suitable restrainer, ensuring the tail is accessible.
-
-
Vein Dilation:
-
To facilitate injection, warm the mouse's tail using a heat lamp or a warming pad. This will cause the lateral tail veins to dilate, making them more visible and easier to access. Be cautious to avoid overheating the tail.
-
-
Injection Site Preparation:
-
Clean the tail with a 70% ethanol wipe. This helps to visualize the veins and sterilize the injection site. The lateral tail veins are the preferred sites for injection.
-
-
Injection:
-
Load the syringe with the appropriate volume of the S63845 formulation. Ensure there are no air bubbles in the syringe.
-
With the bevel of the needle facing upwards, carefully insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. If resistance is met or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail.
-
The maximum volume for a single intravenous injection in an adult mouse should not exceed 0.2 mL.
-
-
Post-Injection Monitoring:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the mice regularly throughout the study for signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Endpoint Analysis
Following treatment with S63845, various endpoint analyses can be performed to assess efficacy and pharmacodynamics.
-
Tumor Growth Inhibition:
-
Measure tumor volume regularly using calipers (for subcutaneous xenografts) or through bioluminescence imaging (for orthotopic or disseminated models).[8]
-
At the end of the study, tumors can be excised and weighed.
-
-
Pharmacodynamic Biomarkers:
-
Immunohistochemistry (IHC): Analyze tumor tissues for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki67).
-
Western Blotting: Assess the levels of Mcl-1, BAX, BAK, and other Bcl-2 family proteins in tumor lysates to confirm target engagement and downstream effects.[1]
-
Flow Cytometry: Analyze single-cell suspensions from tumors or hematopoietic tissues for markers of apoptosis (e.g., Annexin V/Propidium Iodide staining).
-
-
Toxicity Assessment:
-
Monitor body weight throughout the study.
-
Perform complete blood counts (CBCs) to assess hematological toxicity.
-
Conduct histopathological analysis of major organs to evaluate for any treatment-related toxicities.
-
Visualizations
Mcl-1 Signaling Pathway and Inhibition by S63845
Caption: Mcl-1 signaling pathway and the mechanism of action of S63845.
Experimental Workflow for In Vivo Administration of S63845
Caption: Experimental workflow for the in vivo administration and analysis of S63845.
References
- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
- 6. ashpublications.org [ashpublications.org]
- 7. biorxiv.org [biorxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. selleckchem.com [selleckchem.com]
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Mcl-1 Inhibitors: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family and a critical regulator of the intrinsic apoptotic pathway. Its overexpression is implicated in the pathogenesis of various cancers and is a known mechanism of resistance to chemotherapy. Consequently, Mcl-1 has emerged as a high-priority target for the development of novel cancer therapeutics. Small molecule inhibitors that bind to the BH3-binding groove of Mcl-1 can disrupt its interaction with pro-apoptotic proteins like Bak and Bim, thereby restoring the cell's ability to undergo apoptosis.
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions. It provides high-quality kinetic data, including the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_). This application note provides a detailed protocol for the kinetic characterization of a potent and selective Mcl-1 inhibitor, S63845, using SPR.
Mcl-1 Signaling Pathway and Mechanism of Action of Inhibitors
Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP), which is a point of no return in the intrinsic apoptotic cascade. Mcl-1 inhibitors, such as S63845, act as BH3 mimetics. They bind with high affinity to the BH3-binding groove of Mcl-1, displacing Bak and Bax. The released Bak and Bax can then oligomerize, leading to MOMP, cytochrome c release, and ultimately, caspase activation and apoptosis.
Quantitative Data Summary
The kinetic parameters for the interaction of the Mcl-1 inhibitor S63845 with human Mcl-1 protein were determined using SPR. The data presented below is a representative example of the high-affinity binding characteristic of this class of inhibitors.
| Parameter | Value | Unit |
| Association Rate (k_a_) | 1.3 x 10^7^ | M^-1^s^-1^ |
| Dissociation Rate (k_d_) | 2.5 x 10^-3^ | s^-1^ |
| Equilibrium Dissociation Constant (K_D_) | 0.19 | nM |
Experimental Protocols
This section provides a detailed protocol for the kinetic analysis of Mcl-1 inhibitors using SPR, with S63845 as a representative compound.
Materials and Reagents
-
Protein: Recombinant human Mcl-1 protein (residues 150-327 with an N-terminal His-tag)
-
Inhibitor: Mcl-1 Inhibitor S63845
-
SPR Instrument: Biacore T200 (or equivalent)
-
Sensor Chip: CM5 sensor chip
-
Immobilization Kit: Amine Coupling Kit (EDC, NHS, ethanolamine-HCl)
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0
SPR Experimental Workflow
Detailed Methodology
-
System Preparation:
-
Prepare all buffers and thoroughly degas them to prevent air bubbles in the system.
-
Equilibrate the SPR instrument to 25°C.
-
-
Mcl-1 Immobilization:
-
Activate the carboxyl groups on the surface of a CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
-
Prepare a solution of recombinant Mcl-1 protein at a concentration of 20 µg/mL in 10 mM sodium acetate, pH 5.0.
-
Inject the Mcl-1 protein solution over the activated surface to achieve an immobilization level of approximately 8000-10000 Response Units (RU).
-
Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared in the same way but without the injection of the Mcl-1 protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis (Analyte Injection):
-
Prepare a serial dilution of the Mcl-1 inhibitor S63845 in running buffer (HBS-EP+). The concentration range should span at least two orders of magnitude around the expected K_D_ (e.g., 0.1 nM to 10 nM). Include a blank (running buffer only) for double referencing.
-
Perform a multi-cycle kinetics experiment.
-
Inject each concentration of S63845 over both the Mcl-1 immobilized surface and the reference surface at a flow rate of 30 µL/min.
-
Allow for an association phase of 120 seconds, followed by a dissociation phase of 300 seconds where only the running buffer flows over the chip.
-
Between each inhibitor injection cycle, regenerate the sensor surface by injecting 10 mM Glycine-HCl, pH 2.0 for 30 seconds to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.
-
Subtract the "zero concentration" (blank) sensorgram from the inhibitor concentration sensorgrams to correct for any baseline drift.
-
Fit the resulting sensorgrams globally to a 1:1 Langmuir binding model using the SPR instrument's analysis software (e.g., Biacore T200 Evaluation Software).
-
This fitting will yield the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_/k_a_).
-
Conclusion
Surface Plasmon Resonance is an indispensable tool for the detailed kinetic characterization of small molecule inhibitors targeting Mcl-1. The protocol described herein provides a robust method for determining the binding affinity and kinetics of potent inhibitors like S63845. The high-quality kinetic data generated by SPR is crucial for structure-activity relationship (SAR) studies, lead optimization, and for providing a deeper understanding of the molecular mechanism of action of these promising anti-cancer agents.
Troubleshooting & Optimization
Technical Support Center: Overcoming Mcl-1 Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Mcl-1 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to Mcl-1 inhibitors?
A1: Resistance to Mcl-1 inhibitors can arise from various mechanisms that allow cancer cells to evade apoptosis. The most frequently observed mechanisms include:
-
Upregulation of Mcl-1 Expression: Cancer cells can increase the transcription or translation of the MCL1 gene, leading to higher levels of the Mcl-1 protein. This increased expression can be mediated by signaling pathways such as JAK/STAT and PI3K/Akt.[1]
-
Dependence on Other Anti-Apoptotic Proteins: Cells can shift their survival dependency to other anti-apoptotic Bcl-2 family members, such as Bcl-2 or Bcl-xL.[2] This compensatory mechanism allows the cells to survive even when Mcl-1 is inhibited.
-
Post-Translational Modifications of Mcl-1: Phosphorylation of Mcl-1 at specific residues can affect its stability and function. For example, ERK-mediated phosphorylation at Threonine 163 enhances Mcl-1 stability, while GSK3β-mediated phosphorylation at Serine 159 can lead to its degradation.[3]
-
Alterations in Upstream Signaling Pathways: Activation of pro-survival signaling pathways, such as the MAPK/ERK pathway, can promote resistance to Mcl-1 inhibitors.[4][5]
-
Impaired Ubiquitination and Degradation: Mcl-1 protein levels are tightly regulated by the ubiquitin-proteasome system. Resistance can emerge from defects in this degradation machinery, leading to Mcl-1 accumulation.[3]
Q2: My cancer cell line is showing resistance to an Mcl-1 inhibitor. What are the initial troubleshooting steps?
A2: If you observe resistance to an Mcl-1 inhibitor in your experiments, consider the following initial troubleshooting steps:
-
Confirm Mcl-1 Target Engagement: Verify that the Mcl-1 inhibitor is effectively binding to and inhibiting Mcl-1 in your specific cell line at the concentrations used. This can be assessed by co-immunoprecipitation experiments to show disruption of Mcl-1 binding to its pro-apoptotic partners like BIM or BAK.
-
Assess Mcl-1 Protein Levels: Perform a Western blot to determine if the resistant cells have upregulated Mcl-1 protein levels compared to sensitive parental cells.
-
Evaluate Other Bcl-2 Family Members: Profile the expression levels of other anti-apoptotic proteins like Bcl-2 and Bcl-xL to investigate a potential shift in dependency.
-
Analyze Upstream Signaling Pathways: Examine the activation status of key pro-survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, using phosphospecific antibodies in a Western blot.
Q3: What are the most promising combination strategies to overcome Mcl-1 inhibitor resistance?
A3: Combination therapy is a key strategy to overcome resistance to Mcl-1 inhibitors. Promising combinations include:
-
BCL-2 Inhibitors (e.g., Venetoclax): Dual inhibition of Mcl-1 and Bcl-2 can be highly synergistic, as it blocks the two major anti-apoptotic pathways that cancer cells rely on for survival.[2][6]
-
MEK Inhibitors (e.g., Trametinib, Selumetinib): MEK inhibitors can increase the expression of the pro-apoptotic protein BIM, which can then be released from Mcl-1 upon inhibitor treatment, leading to apoptosis.[4][6]
-
Chemotherapeutic Agents: Conventional chemotherapy can induce DNA damage and upregulate pro-apoptotic BH3-only proteins like NOXA and PUMA, sensitizing cells to Mcl-1 inhibition.[7]
-
PROTACs (Proteolysis Targeting Chimeras): Novel therapeutic strategies using PROTACs aim to induce the degradation of the Mcl-1 protein rather than just inhibiting its function.[8]
Troubleshooting Guides
Problem 1: Decreased sensitivity to Mcl-1 inhibitor over time.
| Possible Cause | Recommended Action |
| Acquired resistance through Mcl-1 upregulation. | 1. Generate a resistant cell line by continuous exposure to the Mcl-1 inhibitor. 2. Compare Mcl-1 mRNA and protein levels between the resistant and parental cell lines using qPCR and Western blot. 3. If Mcl-1 is upregulated, consider combination therapy with agents that can downregulate Mcl-1 expression or inhibit its function through a different mechanism. |
| Clonal selection of a pre-existing resistant population. | 1. Perform single-cell cloning of the parental cell line to isolate and characterize subpopulations with varying sensitivity to the Mcl-1 inhibitor. 2. Analyze the molecular profiles of sensitive and resistant clones to identify potential resistance markers. |
| Shift in dependence to other anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). | 1. Perform BH3 profiling to assess the mitochondrial apoptotic priming and dependency on different Bcl-2 family members in resistant cells.[8] 2. Evaluate the efficacy of combining the Mcl-1 inhibitor with a Bcl-2 inhibitor (e.g., Venetoclax) or a Bcl-xL inhibitor. |
Problem 2: No significant apoptosis observed despite Mcl-1 inhibition.
| Possible Cause | Recommended Action |
| Ineffective target inhibition. | 1. Confirm target engagement using a cellular thermal shift assay (CETSA) or co-immunoprecipitation. 2. Titrate the Mcl-1 inhibitor to ensure an effective concentration is being used. |
| Dominant pro-survival signaling. | 1. Profile the activity of major survival pathways (e.g., PI3K/Akt, MAPK/ERK) in the presence of the Mcl-1 inhibitor. 2. Test the combination of the Mcl-1 inhibitor with inhibitors of the identified active survival pathways. |
| Defects in the downstream apoptotic machinery. | 1. Assess the expression and localization of key pro-apoptotic proteins like BAX and BAK.[9] 2. Evaluate caspase-3/7 activity to confirm if the apoptotic cascade is being initiated. |
Quantitative Data Summary
Table 1: Efficacy of Mcl-1 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Mcl-1 Inhibitor | EC50 (nM) - Sensitive | EC50 (nM) - Resistant | Fold Resistance | Reference |
| MM.1S | AZD5991 | 64 | >1000 | >15.6 | [2] |
| H929 | AZD5991 | 417 | >1000 | >2.4 | [2] |
| MDA-MB-231 | AZD6244 | ~100 | >1000 | >10 | [4] |
| SUM149 | AZD6244 | ~200 | >1000 | >5 | [4] |
Table 2: Synergistic Effects of Mcl-1 Inhibitor Combinations
| Cell Line | Mcl-1 Inhibitor | Combination Agent | Effect | Reference |
| ABT-199-resistant AML | A-1210477 | ABT-199 (Venetoclax) | Synergistic apoptosis | [10] |
| Multiple hematologic cancers | Maritoclax | ABT-737 | Increased efficacy | [10] |
| MDA-MB-231-R | MCL-1i | AZD6244 (MEKi) | Overcame resistance | [4] |
| SUM149-R | MCL-1i | AZD6244 (MEKi) | Overcame resistance | [4] |
Key Experimental Protocols
Protocol 1: Generation of Mcl-1 Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Inhibitor Treatment: Treat the cells with the Mcl-1 inhibitor at a concentration equivalent to the IC25 or IC50.
-
Dose Escalation: Gradually increase the concentration of the Mcl-1 inhibitor in the culture medium as the cells begin to proliferate at the current concentration. This process can take several months.
-
Maintenance of Resistant Line: Once the cells are able to proliferate in a high concentration of the inhibitor (e.g., 1 µM), maintain the resistant cell line in this medium.
-
Validation: Periodically confirm the resistant phenotype by comparing the dose-response curve to the Mcl-1 inhibitor with that of the parental cell line.
Protocol 2: Western Blot Analysis of Bcl-2 Family Proteins and Signaling Pathways
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat both sensitive and resistant cells with the Mcl-1 inhibitor, combination therapy, or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
Caption: Mcl-1 signaling pathways in apoptosis and resistance.
Caption: Experimental workflow for studying Mcl-1 inhibitor resistance.
Caption: Logical relationships for combination therapy strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MCL-1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Mcl-1 inhibitor 10 off-target effects and cardiotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the hypothetical Mcl-1 inhibitor, MCL1-i-10. The information provided is synthesized from publicly available data on various Mcl-1 inhibitors to serve as a representative guide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MCL1-i-10?
A1: MCL1-i-10 is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Mcl-1 is often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1][2] MCL1-i-10 binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[3] This releases the pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and programmed cell death in Mcl-1-dependent cancer cells.[1][3]
Q2: What are the known off-target effects of MCL1-i-10?
A2: While MCL1-i-10 is designed for high selectivity towards Mcl-1, some off-target activity may be observed, particularly at higher concentrations. Kinome profiling is crucial to identify unintended kinase targets.[4] Off-target effects can lead to unexpected cellular phenotypes or toxicity.[4][5] A common approach to assess these effects is to screen the inhibitor against a large panel of kinases.[6]
Q3: Is MCL1-i-10 associated with cardiotoxicity?
A3: Yes, a significant concern with Mcl-1 inhibitors as a class is the potential for cardiotoxicity.[7][8] Mcl-1 plays a vital role in the survival of cardiomyocytes.[1] Inhibition of Mcl-1 in the heart can lead to cardiomyocyte death, which may be observed as an elevation in cardiac troponin levels in preclinical and clinical studies.[8][9][10][11] Several clinical trials of Mcl-1 inhibitors have been discontinued (B1498344) due to cardiotoxicity.[7][9][12]
Q4: How can I assess the cardiotoxicity of MCL1-i-10 in my experiments?
A4: In vitro assessment of cardiotoxicity can be performed using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[1][13] These cells provide a relevant human model to evaluate the effects of MCL1-i-10 on cardiomyocyte viability, contractility, and electrophysiology.[14][15] Key assays include measuring changes in intracellular calcium oscillations, cell beating patterns, and the release of cardiac biomarkers like troponin.[15][16] For in vivo studies, humanized Mcl-1 mouse models can offer more accurate preclinical data on cardiotoxicity.[9]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity in non-cancerous cell lines.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[4] 2. Test MCL1-i-10 in multiple non-cancerous cell lines to determine if the toxicity is cell-type specific. | 1. Identification of off-target kinases that may be responsible for the toxicity. 2. Understanding if the cytotoxicity is a general or cell-line-specific effect. |
| On-target toxicity in Mcl-1 dependent normal cells | 1. Review literature on Mcl-1 dependency in the specific normal cell type being used. 2. Perform a rescue experiment by overexpressing an inhibitor-resistant Mcl-1 mutant. | 1. Confirmation that the observed toxicity is due to the intended inhibition of Mcl-1. 2. Reversal of the cytotoxic phenotype, confirming an on-target effect. |
| Compound precipitation | 1. Visually inspect the culture media for any signs of compound precipitation. 2. Check the solubility of MCL1-i-10 in your specific cell culture media. | 1. Ensuring the compound is fully dissolved to avoid non-specific effects. |
Issue 2: Inconsistent anti-tumor activity in vivo.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor pharmacokinetic properties | 1. Perform pharmacokinetic (PK) studies to determine the half-life and exposure of MCL1-i-10 in the animal model. 2. Optimize the dosing regimen (e.g., frequency, route of administration) based on PK data. | 1. Understanding the bioavailability and clearance of the compound. 2. Achieving and maintaining therapeutic concentrations at the tumor site. |
| Tumor heterogeneity and resistance | 1. Analyze tumor samples for Mcl-1 expression levels and the expression of other anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). 2. Consider combination therapies with other agents (e.g., Bcl-2 inhibitors) to overcome resistance.[12][17] | 1. Identifying potential biomarkers for sensitivity and resistance. 2. Enhancing anti-tumor efficacy through synergistic drug combinations. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of MCL1-i-10 (Representative Data)
| Kinase | IC50 (nM) | Fold Selectivity vs. Mcl-1 |
| Mcl-1 (On-Target) | 1.0 | 1 |
| CDK9 | 500 | 500 |
| GSK3β | >10,000 | >10,000 |
| ERK1 | >10,000 | >10,000 |
| JNK1 | >10,000 | >10,000 |
| p38α | >10,000 | >10,000 |
Data is hypothetical and for illustrative purposes. Actual values may vary.
Table 2: Cardiotoxicity Profile of MCL1-i-10 in hiPSC-Cardiomyocytes (Representative Data)
| Concentration (nM) | Cardiomyocyte Viability (% of Control) | Troponin I Release (Fold Change vs. Control) |
| 10 | 98% | 1.2 |
| 100 | 92% | 2.5 |
| 1000 | 75% | 8.1 |
| 10000 | 40% | 25.6 |
Data is hypothetical and for illustrative purposes. Actual values may vary.
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity using Kinome Profiling
Objective: To determine the selectivity of MCL1-i-10 by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare MCL1-i-10 at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in the appropriate assay buffer.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases (e.g., >300 kinases).[18]
-
Binding or Activity Assay: The service will typically perform either a competition binding assay or an in vitro kinase activity assay.
-
Competition Binding Assay: The inhibitor competes with a labeled ligand for binding to each kinase in the panel. The percentage of inhibition is measured.
-
Kinase Activity Assay: The ability of the inhibitor to block the phosphorylation of a substrate by each kinase is measured, often using radiometric or luminescence-based methods.[19]
-
-
Data Analysis: The results are usually provided as the percentage of inhibition at the tested concentration. For significant off-target hits, follow-up dose-response assays should be performed to determine the IC50 values.
Protocol 2: Assessing Cardiotoxicity using hiPSC-Derived Cardiomyocytes
Objective: To evaluate the potential cardiotoxic effects of MCL1-i-10 on human cardiomyocytes.
Methodology:
-
Cell Culture: Culture hiPSC-CMs in appropriate media until they form a spontaneously beating monolayer.
-
Compound Treatment: Treat the hiPSC-CMs with a range of concentrations of MCL1-i-10 (e.g., 0.01 µM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cardiomyocyte Viability Assay:
-
After treatment, assess cell viability using a standard method such as an MTT or a live/dead cell staining assay.
-
-
Troponin Release Assay:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Measure the concentration of a cardiac-specific troponin (e.g., Troponin I or T) using a commercially available ELISA kit.
-
-
Functional Assessment (Optional):
-
Calcium Imaging: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) and record the intracellular calcium transients to assess changes in beating rate and rhythm.[15]
-
Microelectrode Array (MEA): Plate the hiPSC-CMs on MEA plates to measure field potentials and assess electrophysiological parameters.[20]
-
-
Data Analysis: Quantify the changes in viability, troponin release, and functional parameters relative to the vehicle control.
Visualizations
Caption: MCL1-i-10 inhibits Mcl-1, leading to the release of Bak and subsequent apoptosis.
Caption: Experimental workflow for evaluating the cardiotoxicity of MCL1-i-10.
Caption: Logical flow for troubleshooting unexpected cytotoxicity of MCL1-i-10.
References
- 1. ncardia.com [ncardia.com]
- 2. The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. captortherapeutics.com [captortherapeutics.com]
- 8. google.com [google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity | NC3Rs [nc3rs.org.uk]
- 17. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Mcl-1 Inhibitor-Induced Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address toxicity issues encountered during experiments with Mcl-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with Mcl-1 inhibitors in preclinical studies?
A1: The most frequently observed on-target toxicities associated with Mcl-1 inhibitors are cardiotoxicity and hematotoxicity.[1][2][3] Mcl-1 is essential for the survival and function of cardiomyocytes and hematopoietic stem and progenitor cells.[2] Inhibition of Mcl-1 in these cell types can lead to apoptosis, impaired function, and subsequent toxicity.
Q2: How can I mitigate Mcl-1 inhibitor-induced cardiotoxicity in my in vitro experiments?
A2: Several strategies can be employed to mitigate cardiotoxicity. One approach is to use combination therapies with agents that have non-overlapping toxicity profiles. For instance, combining a Mcl-1 inhibitor with a Bcl-2 or Bcl-xL inhibitor may allow for lower, less toxic concentrations of the Mcl-1 inhibitor to be used while maintaining or enhancing anti-cancer efficacy. Additionally, exploring intermittent dosing schedules rather than continuous exposure may provide a therapeutic window where cancer cells are preferentially killed while cardiomyocytes have time to recover. The use of cardioprotective agents, if available and relevant to your experimental system, could also be considered.
Q3: What strategies can be used to reduce the hematotoxicity of Mcl-1 inhibitors?
A3: Similar to cardiotoxicity, combination therapy is a key strategy. Combining Mcl-1 inhibitors with other anticancer agents can allow for dose reduction of the Mcl-1 inhibitor, thereby lessening its impact on hematopoietic progenitors. Another approach is the co-administration of hematopoietic growth factors, such as G-CSF, to stimulate the production of neutrophils and mitigate neutropenia, a common manifestation of hematotoxicity.
Q4: How do I differentiate between on-target and off-target toxicity of my Mcl-1 inhibitor?
A4: Distinguishing between on-target and off-target effects is crucial for troubleshooting. One method is to use a structurally related but inactive control compound. If the toxicity is observed with the active inhibitor but not the inactive control, it is more likely to be an on-target effect. Another approach is to perform rescue experiments. For example, overexpressing Mcl-1 in your target cells should rescue them from the toxic effects of an on-target inhibitor. Conversely, if toxicity persists despite Mcl-1 overexpression, it may indicate an off-target mechanism.[4] CRISPR/Cas9-mediated knockout of Mcl-1 can also be a powerful tool; if the inhibitor shows no additional toxicity in Mcl-1 knockout cells, the observed toxicity in wild-type cells is likely on-target.
Q5: Are there specific in vitro models that are recommended for assessing Mcl-1 inhibitor toxicity?
A5: For assessing cardiotoxicity, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly recommended in vitro model.[5][6][7][8][9] They provide a human-relevant system to study the effects of Mcl-1 inhibitors on cardiomyocyte viability, contractility, and electrophysiology. For hematotoxicity, the Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) assay using human bone marrow or cord blood-derived hematopoietic stem and progenitor cells is the gold standard.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Cell Death in Cardiomyocyte Cultures
| Possible Cause | Troubleshooting Step |
| On-target toxicity | 1. Perform a dose-response curve: Determine the IC50 value of your Mcl-1 inhibitor in your cardiomyocyte model. Compare this to the IC50 in your cancer cell line of interest to assess the therapeutic window. 2. Time-course experiment: Assess cardiomyocyte viability at multiple time points to understand the kinetics of cell death. 3. Rescue experiment: Transfect cardiomyocytes with an Mcl-1 overexpression vector. If the toxicity is on-target, overexpression of Mcl-1 should increase cell viability. |
| Off-target toxicity | 1. Use a negative control: Test a structurally similar but inactive analog of your inhibitor. If the negative control does not induce toxicity, the effect of your active compound is likely on-target. 2. CRISPR knockout control: Treat Mcl-1 knockout cardiomyocytes with your inhibitor. If toxicity is still observed, it is likely an off-target effect. |
| Experimental artifact | 1. Check cell culture conditions: Ensure proper maintenance of cardiomyocyte cultures, including media composition, pH, and temperature. 2. Vehicle control: Run a vehicle-only control to ensure the solvent used to dissolve the inhibitor is not causing toxicity. 3. Assay validation: Confirm that your viability assay is compatible with your experimental setup and is providing accurate readings. |
Issue 2: Inconsistent Results in Hematotoxicity Assays (CFU-GM)
| Possible Cause | Troubleshooting Step |
| Variability in progenitor cell source | 1. Source consistency: Use hematopoietic stem and progenitor cells from a consistent and reliable source. If using primary human cells, be aware of potential donor-to-donor variability. 2. Cell quality control: Perform quality control checks on each new batch of cells, including viability and colony-forming efficiency. |
| Assay conditions | 1. Optimize cytokine concentrations: Ensure that the concentrations of growth factors and cytokines in your methylcellulose (B11928114) media are optimal for colony formation. 2. Standardize plating density: Use a consistent cell plating density across all experiments. 3. Incubation conditions: Maintain a stable and humidified environment with 5% CO2 at 37°C. |
| Inhibitor stability and concentration | 1. Fresh dilutions: Prepare fresh dilutions of your Mcl-1 inhibitor for each experiment. 2. Solubility check: Ensure your inhibitor is fully dissolved in the vehicle and does not precipitate in the culture medium. |
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used Mcl-1 inhibitors. This data can serve as a reference for experimental design.
Table 1: In Vitro Activity of Selected Mcl-1 Inhibitors
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) in sensitive cell lines | Reference |
| S63845 | Mcl-1 | FP | 1.2 | 23-78 | [15][16] |
| A-1210477 | Mcl-1 | Not Specified | 0.454 | 26.2 | [15] |
| AMG-176 | Mcl-1 | Not Specified | <1 | <100 | [15] |
| AZD5991 | Mcl-1 | FRET | <3 | Varies | [17] |
| VU661013 | Mcl-1 | Not Specified | - | Varies | [16] |
FP: Fluorescence Polarization; FRET: Förster Resonance Energy Transfer.
Table 2: Reported In Vivo Toxicity Data for Mcl-1 Inhibitors
| Inhibitor | Animal Model | Dose | Observed Toxicity | Reference |
| S63845 | Mouse | 60 mg/kg | Significant weight loss | [15] |
| Compound 26 | Mouse | 60-80 mg/kg | No significant change in median weight | [18] |
Detailed Experimental Protocols
Protocol 1: Assessment of Cardiotoxicity using hiPSC-Cardiomyocytes
This protocol provides a general framework for assessing the cardiotoxic potential of Mcl-1 inhibitors using hiPSC-CMs.
1. Culture of hiPSC-Cardiomyocytes:
-
Culture hiPSC-CMs according to the manufacturer's instructions or a validated laboratory protocol.
-
Typically, hiPSC-CMs are maintained in specialized cardiomyocyte maintenance medium.
-
Ensure a pure and synchronously beating population of cardiomyocytes before initiating the experiment.
2. Compound Treatment:
-
Prepare a stock solution of the Mcl-1 inhibitor in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of the inhibitor in cardiomyocyte maintenance medium.
-
Aspirate the old medium from the hiPSC-CMs and add the medium containing the desired concentrations of the inhibitor. Include a vehicle-only control.
3. Assessment of Viability (e.g., using a resazurin-based assay):
-
After the desired incubation period (e.g., 24, 48, 72 hours), add the viability reagent to each well.
-
Incubate for the recommended time at 37°C.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4. Assessment of Contractility (e.g., using video microscopy and motion vector analysis):
-
At various time points after treatment, record videos of the beating cardiomyocytes.
-
Use software to analyze the videos and quantify parameters such as beat rate, amplitude, and rhythm.
-
Compare the contractility parameters of treated cells to the vehicle control.
5. Data Analysis:
-
Plot the dose-response curve for cell viability to determine the IC50 value.
-
Analyze changes in contractility parameters to identify functional cardiotoxicity.
Protocol 2: Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay for Hematotoxicity
This protocol outlines the steps for performing a CFU-GM assay to evaluate the hematotoxic effects of Mcl-1 inhibitors.
1. Preparation of Bone Marrow or Cord Blood Cells:
-
Isolate mononuclear cells (MNCs) from fresh human bone marrow or umbilical cord blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the MNCs with an appropriate buffer (e.g., PBS with 2% FBS).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
2. Plating in Methylcellulose Medium:
-
Prepare a working solution of your Mcl-1 inhibitor in a suitable solvent.
-
In a sterile tube, mix the MNCs, the Mcl-1 inhibitor at various concentrations (including a vehicle control), and a commercial methylcellulose-based medium containing recombinant human cytokines (e.g., SCF, GM-CSF, IL-3).
-
Dispense the mixture into 35 mm culture dishes.
3. Incubation:
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
4. Colony Counting:
-
After 14 days, use an inverted microscope to count the number of CFU-GM colonies (defined as aggregates of 40 or more cells).
-
Score colonies based on their morphology (e.g., granulocytic, macrophagic, or mixed).
5. Data Analysis:
-
Calculate the number of colonies for each inhibitor concentration and express it as a percentage of the vehicle control.
-
Plot a dose-response curve to determine the IC50 value for inhibition of CFU-GM formation.
Protocol 3: Synergy Analysis of Drug Combinations
This protocol describes a method for assessing the synergistic effects of a Mcl-1 inhibitor in combination with another anti-cancer agent.
1. Experimental Design (Dose Matrix):
-
Determine the IC50 values of the Mcl-1 inhibitor and the second drug as single agents in your cancer cell line of interest.
-
Design a dose matrix where you test multiple concentrations of each drug, both alone and in combination. The concentrations should typically range from well below to well above the IC50 of each drug.
2. Cell Treatment and Viability Assay:
-
Seed your cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the drug combinations as per your dose matrix design. Include single-agent and vehicle controls.
-
After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT or CellTiter-Glo).
3. Data Analysis for Synergy:
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Use a synergy analysis software or a mathematical model (e.g., the Bliss independence model or the Loewe additivity model) to determine if the combination effect is synergistic, additive, or antagonistic.[19][20]
-
A common output is a synergy score or a combination index (CI), where a CI value less than 1 indicates synergy.
Visualizations
Signaling Pathway Diagrams
References
- 1. scienceopen.com [scienceopen.com]
- 2. captortherapeutics.com [captortherapeutics.com]
- 3. probiologists.com [probiologists.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
- 10. CFU-GM assay for evaluation of drug myelotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dls.com [dls.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. academic.oup.com [academic.oup.com]
- 15. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. Drug combination analysis and calculation of synergy [bio-protocol.org]
Technical Support Center: Optimizing Mcl-1 Inhibitor Concentration for In Vitro Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Mcl-1 inhibitors in in vitro settings. The following information is compiled to address common issues and to offer guidance on optimizing experimental conditions for a representative potent Mcl-1 inhibitor, referred to herein as "Mcl-1 Inhibitor 10."
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Mcl-1 (Myeloid cell leukemia 1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] It prevents apoptosis (programmed cell death) by binding to and sequestering pro-apoptotic proteins like Bak and Bax.[3][4][5] Mcl-1 inhibitors, such as this compound, are designed to fit into the BH3-binding groove of the Mcl-1 protein.[3] This competitive binding displaces the pro-apoptotic proteins, freeing them to trigger the intrinsic apoptosis pathway, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, cell death.[3][6] This mechanism is particularly effective in cancer cells that overexpress Mcl-1 for their survival.[1]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A recommended starting point is to perform a dose-response curve ranging from low nanomolar (e.g., 1 nM) to micromolar (e.g., 10 µM) concentrations. Based on published data for various potent Mcl-1 inhibitors, the half-maximal inhibitory concentration (IC50) for cell viability can range from low nanomolar to micromolar, depending on the cell line's dependency on Mcl-1 for survival.[7] For instance, the Mcl-1 inhibitor S63845 has shown IC50 values ranging from 23 to 78 nM in small cell lung cancer cell lines.[7] Another inhibitor, A-1210477, has a Ki of 0.454 nM.[8]
Q3: How long should I incubate my cells with this compound?
Incubation times can vary depending on the assay and cell type. For cell viability assays, a 48-72 hour incubation is common to observe the full effect of the inhibitor.[9] For apoptosis assays, such as Annexin V staining or caspase activity assays, shorter time points like 6, 12, 24, or 48 hours are often used to capture early and late apoptotic events.[10] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental goals.
Q4: What solvent should I use to dissolve this compound, and what is the maximum final concentration in my culture medium?
Most small molecule inhibitors, including Mcl-1 inhibitors, are soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low enough to not cause toxicity, typically below 0.5%, with many labs aiming for ≤0.1%.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed at expected concentrations. | The cell line may not be dependent on Mcl-1 for survival. | - Confirm Mcl-1 expression levels in your cell line via Western Blot or qPCR.- Consider using a positive control cell line known to be sensitive to Mcl-1 inhibition.- Some cancer cells exhibit resistance due to high expression of other anti-apoptotic proteins like Bcl-2 or Bcl-xL.[7] |
| The inhibitor is not active or has degraded. | - Ensure proper storage of the inhibitor (typically at -20°C or -80°C).- Prepare fresh stock solutions.- Test the inhibitor on a sensitive, positive control cell line. | |
| High variability between replicate wells. | Uneven cell seeding. | - Ensure a single-cell suspension before seeding.- Mix the cell suspension thoroughly between plating wells. |
| Edge effects in the multi-well plate. | - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Vehicle control (DMSO) shows significant cell death. | DMSO concentration is too high. | - Recalculate your dilutions to ensure the final DMSO concentration is non-toxic (ideally ≤0.1%). |
| The cell line is particularly sensitive to DMSO. | - Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line. | |
| Unexpected upregulation of Mcl-1 protein after treatment. | This can be a compensatory mechanism. | - This phenomenon has been observed with some Mcl-1 inhibitors and can be a biomarker for target engagement.[8] Despite this, apoptosis can still be induced as the inhibitor prevents Mcl-1 from binding to pro-apoptotic proteins.[5] Consider this when interpreting Western blot results. |
Quantitative Data
The following table summarizes the in vitro activity of several known Mcl-1 inhibitors across different cancer cell lines. This data can serve as a reference for expected potency.
| Inhibitor | Cell Line | Assay Type | IC50 / Ki | Reference |
| S63845 | Small Cell Lung Cancer Lines | Cell Viability | 23 - 78 nM | [7] |
| A-1210477 | - | Binding Assay (Ki) | 0.454 nM | [8][11] |
| A-1210477 | Mcl-1 Dependent Cell Lines | Apoptosis | - | [8] |
| UMI-77 | - | Binding Assay (Ki) | 490 nM | [11] |
| UMI-77 | Pancreatic Cancer Cells | Cell Growth Inhibition | ~3.5 µM | [12] |
| AZD5991 | - | Binding Assay (Ki) | < 3 nM | [13] |
| MIM1 | - | Binding Assay (IC50) | 4.78 µM | [14] |
| AMG 176 | - | Binding Assay (Ki) | 0.06 nM | [7] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment : Prepare serial dilutions of this compound. Add the desired concentrations to the wells and incubate for 48-72 hours.[9]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement : Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[9]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Seeding and Treatment : Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Incubate for 24 hours. Treat with various concentrations of this compound for the desired time (e.g., 24 hours).[3]
-
Cell Harvesting : For adherent cells, trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge and wash the cells with cold PBS.
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis : Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[3]
Visualizations
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 7. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Mcl-1 Inhibitor Experimental Variability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Mcl-1 inhibitors. The information is tailored for researchers, scientists, and drug development professionals to help mitigate experimental variability and ensure reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Solubility
Q1: My Mcl-1 inhibitor precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A1: This is a common issue for hydrophobic compounds. Here are several solutions to address precipitation:
-
Increase the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, it is crucial to include a vehicle control with the same DMSO concentration in your experiment.
-
Use a surfactant: Pluronic F-127 or Cremophor EL can be used to improve the solubility of hydrophobic compounds in aqueous solutions. It is important to test for any effects of the surfactant on your experimental system.
-
Prepare fresh dilutions: Avoid using old stock solutions, as compound stability can decrease over time. Prepare fresh dilutions from a concentrated stock just before use.
-
Warm the solution: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[1]
Q2: How should I prepare and store stock solutions of Mcl-1 inhibitors in DMSO?
A2: To ensure the stability and integrity of your Mcl-1 inhibitor, follow these recommendations for preparing and storing stock solutions:
-
Preparation: Dissolve the solid compound in anhydrous DMSO.[1] To facilitate dissolution, you can warm the solution to 37°C and use an ultrasonic bath for 10-15 minutes.[1] Visually inspect to ensure complete dissolution.[1]
-
Storage: For long-term storage (up to 6 months), store the DMSO stock solution in small aliquots at -80°C.[1] For short-term storage (up to 1 month), -20°C is suitable.[1] It is critical to avoid repeated freeze-thaw cycles.[1]
In Vitro Assay Variability
Q3: I am observing inconsistent IC50/GI50 values in my cell viability assays. What are the potential causes?
A3: Variability in cell viability assay results can stem from several factors:
-
Cell line dependency: Different cancer cell lines exhibit varying levels of dependence on Mcl-1 for survival.[2] Ensure you are using a well-characterized Mcl-1-dependent cell line.
-
Stoichiometry of Bcl-2 family proteins: The relative expression levels of pro- and anti-apoptotic Bcl-2 family proteins within a cell can influence its sensitivity to Mcl-1 inhibition.[3]
-
Physicochemical properties of the inhibitor: High plasma protein binding of the inhibitor in the cell culture medium can reduce its effective concentration.[3][4]
-
Experimental conditions: Variations in cell seeding density, incubation time, and reagent preparation can all contribute to variability.[5]
Q4: How can I validate that the observed cellular activity is due to on-target Mcl-1 inhibition?
A4: To confirm the mechanism of action, it is essential to perform on-target validation experiments:
-
Caspase activation assays: Mcl-1 inhibition should lead to the activation of caspases, initiating apoptosis.[5][6] Assays like the Caspase-Glo® 3/7 assay can be used to measure this.
-
Co-immunoprecipitation (Co-IP): Demonstrate that the inhibitor disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bim.[7]
-
Cell lines with altered Mcl-1 expression: Utilize isogenic cell lines (e.g., CRISPR/Cas9 knockouts or overexpression systems) to show that sensitivity to the inhibitor is dependent on Mcl-1 expression.
-
Western Blotting: Analyze the levels of key apoptosis-related proteins, such as cleaved PARP, following inhibitor treatment.[3]
Off-Target Effects and Toxicity
Q5: I am concerned about potential off-target effects of my Mcl-1 inhibitor. What are the known issues?
A5: A significant concern with Mcl-1 inhibitors is cardiotoxicity.[8][9][10] Mcl-1 is crucial for the survival of cardiomyocytes, and its inhibition can lead to cardiac stress and damage.[8][9] Some clinical trials of Mcl-1 inhibitors have been discontinued (B1498344) due to observations of troponin elevation, a marker of cardiac injury.[8][11] It is important to assess for potential cardiotoxicity in preclinical models.
Q6: How can I minimize off-target effects in my experiments?
A6: To reduce the likelihood of off-target effects influencing your results, consider the following:
-
Use highly selective inhibitors: Whenever possible, use inhibitors that have been extensively profiled for selectivity against other Bcl-2 family members like Bcl-2 and Bcl-xL.[2][12]
-
Perform dose-response studies: Use the lowest effective concentration of the inhibitor to minimize the risk of off-target activities.
-
Include appropriate controls: Use a negative control compound with a similar chemical scaffold but no Mcl-1 inhibitory activity to distinguish on-target from off-target effects.
-
Counter-screening: Test the inhibitor against other Bcl-2 family proteins in biochemical assays to confirm its selectivity.[13]
Data Presentation
Table 1: Biochemical Potency and Selectivity of Leading Mcl-1 Inhibitors
| Inhibitor | Assay Type | Target | Ki | IC50 | Selectivity vs. BCL-2/BCL-xL | Reference |
| S63845 | TR-FRET | Human Mcl-1 | - | < 1.2 nM | >10,000-fold | [2] |
| AZD5991 | FRET | Human Mcl-1 | 200 pM | 0.72 nM | >5,000-fold vs BCL-2, >8,000-fold vs BCL-xL | [2] |
| AMG-176 | TR-FRET | Human Mcl-1 | 0.06 nM | - | >15,000-fold vs. BCL-2, >11,000-fold vs. BCL-xL | [2] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.[2]
Table 2: Cellular Activity of Mcl-1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50 / IC50 |
| Compound 9 | NCI-H929 | Multiple Myeloma | 120 nM |
| Compound 18 | NCI-H929 | Multiple Myeloma | 37 nM |
| (Ra)-7 | Various | Mcl-1-dependent | Superior potency |
Data compiled from publicly available sources.[3][6][14]
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Objective: To determine the binding affinity of a test compound to the Mcl-1 protein.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., from Bid or Noxa)[15]
-
TR-FRET donor and acceptor fluorophores
-
Assay buffer
-
Test compound
-
384-well microplates
-
TR-FRET plate reader
Methodology:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the Mcl-1 protein and the fluorescently labeled BH3 peptide to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate using a TR-FRET plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 or Ki value.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of an Mcl-1 inhibitor on the viability of cancer cells.
Materials:
-
Mcl-1-dependent cancer cell line
-
Complete cell culture medium
-
Test Mcl-1 inhibitor
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[5]
-
Allow cells to attach overnight.
-
Prepare a serial dilution of the Mcl-1 inhibitor in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the inhibitor dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents by gentle shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle control and plot the results to determine the GI50 value.[6]
Visualizations
Caption: Mcl-1 signaling pathway and inhibitor action.
Caption: Troubleshooting workflow for Mcl-1 inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. captortherapeutics.com [captortherapeutics.com]
- 10. probiologists.com [probiologists.com]
- 11. youtube.com [youtube.com]
- 12. What are MCL1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Identifying biomarkers for Mcl-1 inhibitor 10 sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify biomarkers for sensitivity to Mcl-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Is the expression level of Mcl-1 a reliable biomarker for predicting sensitivity to Mcl-1 inhibitors?
Q2: What are the more reliable methods for identifying Mcl-1 inhibitor sensitivity?
A2: Functional assays that assess the dependence of cancer cells on Mcl-1 for survival are generally more reliable predictors of sensitivity. One such powerful technique is BH3 profiling.[3][4][5] This method measures the mitochondrial apoptotic priming of a cell and can reveal its dependence on specific anti-apoptotic proteins like Mcl-1.[5]
Q3: Are there any identified gene signatures that can predict Mcl-1 inhibitor sensitivity?
A3: Yes, in triple-negative breast cancer (TNBC), a four-gene signature consisting of AXL, ETS1, IL6, and EFEMP1 has been identified as a predictor of Mcl-1 inhibitor sensitivity.[1][6][7][8] Low expression of these genes is associated with sensitivity, while high expression correlates with resistance.[1]
Q4: What are the common mechanisms of resistance to Mcl-1 inhibitors?
A4: Resistance to Mcl-1 inhibitors can arise through various mechanisms, including:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of Mcl-1 by upregulating other pro-survival proteins like Bcl-2 or Bcl-xL.[9] This highlights the importance of assessing the entire Bcl-2 family protein landscape.
-
Activation of pro-survival signaling pathways: The ERK1/2 signaling pathway is known to promote Mcl-1 protein stability.[2][10] Its reactivation can contribute to acquired resistance.[2]
-
Mutations in the Mcl-1 protein: Although less common, mutations in the BH3-binding groove of Mcl-1 could potentially prevent inhibitor binding.
Q5: In which cancer types are Mcl-1 inhibitors currently being investigated?
A5: Mcl-1 inhibitors are under investigation in a wide range of cancers, particularly hematologic malignancies and solid tumors.[1] These include leukemia, lymphoma, multiple myeloma, triple-negative breast cancer (TNBC), and non-small cell lung cancer.[1][4][7][9][11]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays after Mcl-1 inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Ensure you are using a clonal cell population. Perform single-cell cloning or use freshly thawed cells from a reliable source. |
| Incorrect inhibitor concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Off-target effects of the inhibitor | Use a second, structurally different Mcl-1 inhibitor to confirm that the observed effects are specific to Mcl-1 inhibition. |
| Cellular adaptation | Cells may adapt to treatment over time. Analyze early time points to capture the initial response before adaptive resistance mechanisms are activated. |
Issue 2: Mcl-1 protein levels do not decrease after treatment with an Mcl-1 inhibitor.
| Possible Cause | Troubleshooting Step |
| Inhibitor targets Mcl-1 function, not expression | Most Mcl-1 inhibitors are BH3 mimetics that block the function of the Mcl-1 protein by preventing it from binding to pro-apoptotic proteins. They are not designed to decrease Mcl-1 protein levels.[1] |
| Feedback mechanisms | Inhibition of Mcl-1 function can sometimes lead to a compensatory increase in Mcl-1 protein expression as a feedback response.[12] |
| Incorrect antibody for Western blot | Verify the specificity of your Mcl-1 antibody. Use a positive and negative control to ensure it is detecting the correct protein. |
Data Summary
Table 1: Comparative Efficacy of Selected Mcl-1 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 / EC50 | Reference |
| S63845 | Multiple Myeloma | H929 | ~10 nM | [13] |
| Acute Myeloid Leukemia | MV4-11 | ~20 nM | [13] | |
| AZD5991 | Multiple Myeloma | H929 | 64 nM | [9] |
| Multiple Myeloma | MM.1S | 417 nM | [9] | |
| AMG 176 | Multiple Myeloma | H929 | ~5 nM | [1] |
| Acute Myeloid Leukemia | MOLM-13 | ~10 nM | [1] |
Experimental Protocols
1. BH3 Profiling to Determine Mcl-1 Dependency
Objective: To assess the functional dependence of cancer cells on Mcl-1 for survival.
Principle: This assay measures the ability of specific BH3 peptides to induce mitochondrial outer membrane permeabilization (MOMP) in digitonin-permeabilized cells. The MS1 peptide is highly selective for Mcl-1.[4][14]
Methodology:
-
Cell Preparation: Harvest cells and wash with MEB buffer (150 mM Mannitol, 50 mM KCl, 10 mM HEPES, 5 mM Succinate, 20 µM EGTA, 20 µM EDTA, 0.1% BSA, pH 7.4).
-
Permeabilization: Resuspend cells in MEB containing 0.002% digitonin (B1670571) and a fluorescent dye that reports on mitochondrial membrane potential (e.g., JC-1).
-
Peptide Treatment: Add a titration of the Mcl-1-specific peptide (MS1) and control peptides (e.g., BIM, BAD, HRK) to the permeabilized cells in a 96-well plate.[4]
-
Measurement: Monitor the change in mitochondrial membrane potential over time using a fluorescence plate reader. A significant drop in potential upon treatment with the MS1 peptide indicates Mcl-1 dependence.[4]
2. Western Blot for Bcl-2 Family Protein Expression
Objective: To determine the expression levels of Mcl-1 and other relevant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, BIM, BAX, BAK).
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for Mcl-1 and other Bcl-2 family proteins.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mcl-1 signaling pathway and apoptosis regulation.
Caption: Experimental workflow for identifying Mcl-1 inhibitor sensitivity.
References
- 1. probiologists.com [probiologists.com]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 5. Co-Targeting BCL-xL with MCL-1 Induces Lethal Mitochondrial Dysfunction in Diffuse Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential biomarkers for MCL1 inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ashpublications.org [ashpublications.org]
- 10. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Designed BH3 Peptides with High Affinity and Specificity for Targeting Mcl-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of Mcl-1 inhibitor 10 in aqueous solutions
Technical Support Center: Mcl-1 Inhibitors
Welcome to the technical support center for Mcl-1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of Mcl-1 inhibitors, with a specific focus on overcoming poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My Mcl-1 inhibitor has poor solubility in aqueous solutions. What is the recommended first step?
A1: Poor aqueous solubility is a known challenge for many small molecule inhibitors due to their hydrophobic nature.[1] The universally recommended first step is to prepare a concentrated stock solution in an organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice as it can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[2] For most in vitro experiments, stock solutions are typically prepared in the range of 10-50 mM in 100% anhydrous DMSO.[3]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common phenomenon known as "crashing out" and occurs when the hydrophobic compound is no longer soluble as the percentage of DMSO decreases.[3][4] Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[5]
-
Optimize DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, though it's always best to keep it as low as possible (ideally ≤ 0.1%).[4][6] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
Improve Mixing Technique: When diluting, add the DMSO stock to the aqueous buffer (not the other way around) while vortexing or mixing vigorously to ensure rapid and uniform dispersion.[3][4]
-
Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions from your high-concentration stock into your aqueous buffer.[4]
Q3: Are there alternative solvents or formulation strategies I can use to improve solubility for in vitro assays?
A3: Yes, if optimizing the dilution of a DMSO stock is insufficient, several formulation strategies can be employed. These include the use of co-solvents, surfactants, or cyclodextrins.[6][7]
-
Co-solvents: These are water-miscible organic solvents that reduce the polarity of the aqueous environment.[1] Examples include ethanol (B145695) and polyethylene (B3416737) glycol (PEG).[1]
-
Surfactants: Non-ionic surfactants like Tween-20, Tween 80, or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1][6]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[8]
Q4: Can I use heat or sonication to help dissolve my Mcl-1 inhibitor?
A4: Gentle warming (e.g., in a 37°C water bath) and brief sonication can be effective for dissolving compounds in DMSO or other solvents.[3][5] However, it is critical to ensure the thermal stability of your specific inhibitor, as excessive or prolonged heat can lead to degradation.[5]
Q5: How should I store my Mcl-1 inhibitor stock solutions?
A5: To ensure stability and prevent degradation, store stock solutions in small, single-use aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Precipitation of the inhibitor in the cell culture medium, leading to an unknown and variable final concentration.
-
Troubleshooting Steps:
-
Visual Inspection: After adding the inhibitor, carefully inspect the wells of your cell culture plate under a microscope for any signs of precipitation (e.g., crystals, amorphous particles).
-
Solubility Confirmation: Perform a solubility test by preparing the highest intended concentration of your inhibitor in the final cell culture medium. Incubate for a few hours under the same conditions as your assay, then centrifuge at high speed and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.[5]
-
Re-evaluate Formulation: If precipitation is confirmed, refer to the solubilization strategies outlined in the FAQs and the data summary table below. Consider lowering the concentration or employing co-solvents, surfactants, or cyclodextrins.
-
Check for Compound Degradation: Ensure that the compound is stable under your experimental conditions. Prepare fresh dilutions for each experiment from a properly stored stock solution.[6]
-
Problem 2: Low potency or lack of activity in an in vitro assay.
-
Possible Cause: The actual concentration of the soluble inhibitor is lower than the nominal concentration due to poor solubility.
-
Troubleshooting Steps:
-
Confirm Solubility: As in the previous troubleshooting guide, confirm the solubility of your inhibitor in the assay buffer at the tested concentrations.
-
Dose-Response Curve: Run a wide dose-response curve to determine if a higher concentration is needed or if the compound has precipitated at higher concentrations, leading to a plateau in activity.
-
Consider Serum Effects: The presence of serum proteins in the culture medium can sometimes affect the solubility and bioavailability of small molecules. You may need to test different serum concentrations or use serum-free media if your experimental design allows.[5]
-
Data Presentation: Solubilization Strategies
The following table summarizes common strategies for improving the aqueous solubility of poorly soluble inhibitors for in vitro studies.
| Strategy | Example Agent(s) | Typical Concentration | Mechanism of Action | Considerations |
| Co-solvents | DMSO | ≤ 0.5% (v/v) | Increases solvent polarity.[1][10] | Potential for cellular toxicity at higher concentrations.[10] |
| Ethanol | ≤ 1% (v/v) | Reduces the polarity of the aqueous environment.[1] | Can have biological effects on cells.[11] | |
| PEG 400 | 1-10% (v/v) | Water-miscible polymer that enhances solubility.[1] | High viscosity at higher concentrations. | |
| Surfactants | Tween 80, Polysorbate 80 | 0.01-0.1% (w/v) | Forms micelles to encapsulate hydrophobic compounds.[1] | Ensure concentration is below the critical micelle concentration and non-toxic to cells. |
| Pluronic F-68 | 0.01-0.1% (w/v) | Non-ionic surfactant used to maintain solubility.[6] | Generally well-tolerated by most cell lines. | |
| Complexation | HP-β-Cyclodextrin | 1-10% (w/v) | Forms inclusion complexes with hydrophobic molecules.[8][9] | Can sometimes interact with cell membranes. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh out a precise amount of the Mcl-1 inhibitor into a sterile, conical-bottom microcentrifuge tube.
-
Based on the molecular weight of the compound, calculate the volume of anhydrous, high-purity DMSO required to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).[4]
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[4]
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate in short bursts in a water bath sonicator.[4][5]
-
Once fully dissolved, visually inspect the solution to ensure there are no particulates.
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Preparation of a Working Solution using a Surfactant (Tween 80)
-
Prepare a 10% (w/v) stock solution of Tween 80 in sterile, deionized water.
-
To your final aqueous buffer (e.g., PBS or cell culture medium), add the 10% Tween 80 stock solution to achieve a final Tween 80 concentration of 0.01-0.1%. For example, add 10 µL of 10% Tween 80 to 10 mL of buffer for a final concentration of 0.01%.
-
Thaw an aliquot of your concentrated Mcl-1 inhibitor DMSO stock solution.
-
Perform serial dilutions of the DMSO stock into the aqueous buffer containing Tween 80. It is critical to add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing to ensure rapid dispersion.[3]
-
Visually inspect the final working solution for any signs of precipitation.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Gentle warming may be required to fully dissolve the HP-β-CD.
-
Prepare a concentrated solution of your Mcl-1 inhibitor in a suitable water-miscible organic solvent like ethanol or tertiary butyl alcohol.[12][13]
-
Slowly add the inhibitor solution to the HP-β-CD solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
For some applications, the organic solvent can be removed by methods such as lyophilization, leaving a drug-cyclodextrin complex powder that can be reconstituted in an aqueous buffer.[12][13]
-
Alternatively, for direct use, ensure the final concentration of the organic solvent is compatible with your experimental system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. alzet.com [alzet.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Mcl-1 inhibitor 10 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Mcl-1 inhibitor assays. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro assays used to screen for Mcl-1 inhibitors?
A1: The most prevalent assays are binding assays that measure the disruption of the Mcl-1 interaction with its pro-apoptotic binding partners (e.g., Bak, Bim, Noxa). These include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay where energy transfer between a donor (e.g., terbium-labeled Mcl-1) and an acceptor (e.g., fluorescently labeled BH3 peptide) occurs when they are bound. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[1]
-
AlphaScreen®/AlphaLISA®: Another proximity-based assay where donor and acceptor beads generate a chemiluminescent signal when brought together by the Mcl-1/BH3 peptide interaction. Inhibitors cause a signal reduction.
-
Fluorescence Polarization (FP): This assay measures the change in the tumbling rate of a fluorescently labeled BH3 peptide. When bound to the larger Mcl-1 protein, the peptide tumbles slower, resulting in high polarization. An inhibitor displaces the peptide, causing it to tumble faster and decreasing the polarization.
Q2: My Mcl-1 inhibitor shows potent activity in biochemical assays but is much less effective in cell-based assays. What could be the reason?
A2: This is a common challenge. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Off-Target Effects: In a cellular context, the compound might engage with other proteins, reducing its effective concentration at Mcl-1.
-
Protein Binding: The inhibitor may bind to other cellular proteins or plasma proteins in the culture medium, reducing its free concentration.
-
Cellular Mcl-1 Regulation: Cells have dynamic mechanisms to regulate protein levels. Upon Mcl-1 inhibition, cells might upregulate Mcl-1 expression, requiring higher inhibitor concentrations to induce apoptosis.
-
Redundancy in Anti-Apoptotic Proteins: The cell line you are using may not be solely dependent on Mcl-1 for survival. Other anti-apoptotic proteins like Bcl-2 or Bcl-xL might compensate for Mcl-1 inhibition.
Q3: I've observed that treating my cells with an Mcl-1 inhibitor leads to an increase in Mcl-1 protein levels. Is this a known phenomenon?
A3: Yes, this paradoxical effect has been documented. Treatment with some Mcl-1 inhibitors can lead to increased stability of the Mcl-1 protein.[2] This is thought to occur because the inhibitor binding induces a conformational change in Mcl-1 that makes it less susceptible to ubiquitin-mediated proteasomal degradation.[2] Despite the increased Mcl-1 levels, potent inhibitors can still induce apoptosis by preventing Mcl-1 from sequestering pro-apoptotic proteins.[2]
Q4: What are the known off-target toxicities associated with Mcl-1 inhibitors?
A4: A significant concern with Mcl-1 inhibitors is on-target, off-tumor toxicity. Mcl-1 is crucial for the survival of several healthy cell types, including hematopoietic stem cells, lymphocytes, and cardiomyocytes.[3][4] Cardiotoxicity has been a dose-limiting toxicity observed in clinical trials of some Mcl-1 inhibitors, leading to their discontinuation.[5]
Troubleshooting Guides
Biochemical Assays (TR-FRET, AlphaScreen, FP)
| Observed Problem | Potential Cause | Recommended Solution |
| High Background Signal | Reagent aggregation | Centrifuge reagents before use. |
| Non-specific binding to wells | Use non-binding surface plates. | |
| Assay buffer components | Ensure buffer compatibility; avoid components that interfere with the assay chemistry. | |
| Compound interference (autofluorescence) | Run a control with the compound alone to measure its intrinsic signal. | |
| Low Signal/Assay Window | Inactive protein or peptide | Use freshly prepared or properly stored aliquots of Mcl-1 and the BH3 peptide. Avoid repeated freeze-thaw cycles. |
| Suboptimal reagent concentration | Titrate Mcl-1, BH3 peptide, and detection reagents to determine optimal concentrations. | |
| Incorrect buffer pH or salt concentration | Optimize buffer conditions for the Mcl-1/BH3 interaction. | |
| Insufficient incubation time | Ensure the binding reaction has reached equilibrium by performing a time-course experiment. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Air bubbles in wells | Be careful during reagent addition to avoid introducing bubbles. | |
| Plate reader issues | Ensure the plate reader is properly calibrated and settings are correct for the assay format. |
Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No Apoptotic Response in Expectedly Sensitive Cells | Cell line is not Mcl-1 dependent | Confirm Mcl-1 dependence using a positive control (e.g., a known Mcl-1 inhibitor) or by siRNA/shRNA knockdown of Mcl-1. |
| Acquired resistance | Overexpression of other anti-apoptotic proteins (Bcl-2, Bcl-xL) can confer resistance. Analyze the expression levels of other Bcl-2 family members. | |
| Suboptimal inhibitor concentration or treatment duration | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis. | |
| Cell confluence and health | Ensure cells are in the exponential growth phase and not overly confluent, as this can affect their response to treatment. | |
| High Cytotoxicity in Control (Vehicle-Treated) Cells | Solvent toxicity (e.g., DMSO) | Ensure the final solvent concentration is not toxic to the cells (typically ≤ 0.5%). |
| Poor cell health | Ensure cells are healthy and free of contamination (e.g., mycoplasma) before starting the experiment. | |
| Paradoxical Increase in Mcl-1 Protein Levels | Inhibitor-induced protein stabilization | This is a known effect.[2] Correlate this finding with markers of apoptosis (e.g., caspase activation, PARP cleavage) to determine if the inhibitor is still effective. |
| Inconsistent Results Between Experiments | Variation in cell passage number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes. |
| Inconsistent cell seeding density | Ensure uniform cell seeding across all wells and plates. | |
| Reagent variability | Use consistent lots of media, serum, and other reagents. |
Quantitative Data Summary
Table 1: Biochemical Potency of Selected Mcl-1 Inhibitors
| Compound | Assay Type | Mcl-1 Ki (nM) | Mcl-1 IC50 (nM) | Selectivity vs. Bcl-2 (fold) | Selectivity vs. Bcl-xL (fold) |
| A-1210477 | Not Specified | - | 0.454 | >100 | >100 |
| S63845 | FP | - | 1.2 | >8,333 | >8,333 |
| VU661013 | Not Specified | - | - | - | - |
| Compound 26 | TR-FRET | <0.2 | - | >9,000 | >180,000 |
Table 2: Cellular Activity of Selected Mcl-1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) |
| Compound 26 | NCI-H929 | Growth Inhibition | 120 |
| A-1210477 | MOLM-13 | Cell Viability | ~300 |
| S63845 | H929 | Cell Viability | ~10 |
| (R a)-7 | MOLP-8 | Cell Viability | 11 |
| (R a)-7 | OPM-2 | Cell Viability | 29 |
Experimental Protocols
Protocol 1: TR-FRET Binding Assay
This protocol is a general guideline for a competitive binding assay to measure the ability of a compound to disrupt the Mcl-1/Bak BH3 peptide interaction.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).
-
Dilute terbium-labeled anti-MBP antibody, MBP-tagged Mcl-1 protein, and FITC-labeled Bak BH3 peptide to their final concentrations in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).[6]
-
-
Assay Procedure:
-
Add the diluted compound solutions to the wells of a 384-well plate.
-
Add the Mcl-1/FITC-Bak BH3 peptide/anti-MBP-Terbium mixture to all wells.
-
Include controls:
-
Positive control (no inhibition): Mcl-1, peptide, and antibody mix with vehicle (DMSO).
-
Negative control (maximal inhibition): Mcl-1, peptide, and antibody mix with a saturating concentration of a known Mcl-1 inhibitor.
-
-
Incubate the plate for 2-3 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~520 nm (acceptor).
-
Use a time-resolved setting with a delay time (e.g., 100 µs) and an integration time (e.g., 200 µs) to minimize background fluorescence.[6]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal for each well.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with serial dilutions of the Mcl-1 inhibitor. Include vehicle-treated cells as a negative control and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.
-
Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase 3/7 activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the EC50 for caspase activation.
-
Visualizations
Caption: Mcl-1's role in the intrinsic apoptosis pathway.
Caption: Experimental workflow for a TR-FRET Mcl-1 binding assay.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. toolify.ai [toolify.ai]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
Validation & Comparative
A Comparative Guide: Mcl-1 Inhibition Versus Venetoclax in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, with targeted therapies offering new hope for patients. Venetoclax (B612062), a BCL-2 inhibitor, has significantly improved outcomes, yet primary and acquired resistance remains a major clinical challenge. A key mechanism of resistance is the upregulation of Myeloid Cell Leukemia-1 (Mcl-1), another anti-apoptotic protein. This has spurred the development of selective Mcl-1 inhibitors. This guide provides a comprehensive comparison of the preclinical performance of Mcl-1 inhibitors and venetoclax in AML models, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Apoptotic Pathway
Both venetoclax and Mcl-1 inhibitors are BH3 mimetics that aim to restore the natural process of programmed cell death (apoptosis) in cancer cells. In many AML cells, survival is dependent on the sequestration of pro-apoptotic proteins by anti-apoptotic members of the BCL-2 family.
Venetoclax selectively binds to and inhibits B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein crucial for the survival of some AML cells. This releases pro-apoptotic proteins, such as BIM, which can then activate BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent cell death.
Mcl-1 inhibitors , such as VU661013 and AZD5991, target a different anti-apoptotic protein, Mcl-1. Mcl-1 is frequently overexpressed in AML and is a primary driver of resistance to venetoclax. By inhibiting Mcl-1, these agents prevent it from sequestering pro-apoptotic proteins, thereby triggering apoptosis, particularly in cells that have become dependent on Mcl-1 for survival.
Figure 1: Simplified signaling pathway of apoptosis regulation by BCL-2 and Mcl-1, and the mechanism of action of their respective inhibitors.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of venetoclax and selected Mcl-1 inhibitors in various AML cell lines. Direct head-to-head comparisons should be interpreted with caution as the data are compiled from different studies.
Table 1: In Vitro Efficacy (IC50) of Venetoclax in AML Cell Lines
| AML Cell Line | IC50 (µM) | Time Point (hours) | Reference |
| MOLM-13 | 0.0047 | 24 | |
| ML-2 | 0.1 | Not Specified | |
| MOLM-13 | 0.2 | Not Specified | |
| OCI-AML3 | 0.6 | Not Specified | |
| SKM-1 | 1.0 | Not Specified | |
| HL-60 | 1.6 | Not Specified | |
| OCI-AML3 | 3.9 | 24 | |
| THP-1 | 4.3 | 24 | |
| U937 | 5.0 | 24 | |
| KG-1 | >10 | Not Specified | |
| PL-21 | >10 | Not Specified | |
| MOLM-16 | >10 | Not Specified | |
| HL-60 | 4.06 | 48 | |
| KG-1 | >32 | 48 |
Table 2: In Vitro Efficacy of Mcl-1 Inhibitors in AML Cell Lines
| Mcl-1 Inhibitor | AML Cell Lines | Efficacy (IC50) | Reference |
| S63845 | Panel of 8 AML cell lines | 4 - 233 nM | |
| AZD5991 | MOLP-8, MV-4-11 | Potent apoptosis induction (specific EC50 values for apoptosis not provided) | |
| VU661013 | MV-4-11, MOLM-13, OCI-AML3 | Growth inhibition reported, specific IC50 values not provided in the primary source. |
Table 3: In Vivo Efficacy of Mcl-1 Inhibitors and Venetoclax in AML Xenograft Models
| Compound | AML Model | Dosing | Key Findings | Reference |
| Venetoclax | MOLM-13 Xenograft | 100 mg/kg, oral, daily | Significant inhibition of AML progression and extension of survival. | |
| Venetoclax | MV-4-11 Xenograft | 25 mg/kg, 5 days/week for 3 weeks | Moderate anti-leukemic effect as a single agent. | |
| AZD5991 | MV4-11 Xenograft | 100 mg/kg, single i.v. dose | Induced complete tumor regression in 6/6 mice. | |
| VU661013 | MV-4-11 Xenograft | 75 mg/kg, i.p. daily | Increased survival compared to vehicle-treated mice. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed AML cells (e.g., MOLM-13, OCI-AML3) in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of the test compound (Mcl-1 inhibitor or venetoclax) to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution
Dual Inhibition of Mcl-1 and Bcl-2: A Synergistic Strategy to Induce Apoptosis in Cancer Cells
A comprehensive guide for researchers on the enhanced anti-cancer effects of combining Mcl-1 and Bcl-2 inhibitors, with a focus on Mcl-1 inhibitor 10 and its synergistic relationship with Bcl-2 inhibitors like Venetoclax (B612062).
The circumvention of apoptosis, or programmed cell death, is a hallmark of cancer. A key mechanism by which cancer cells achieve this is through the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. Among these, Myeloid Cell Leukemia-1 (Mcl-1) and Bcl-2 are critical survival factors for many tumor types. The reliance of cancer cells on these proteins has led to the development of targeted therapies known as BH3 mimetics, which bind to and inhibit these anti-apoptotic proteins, thereby restoring the cell's natural ability to undergo apoptosis.
While inhibitors targeting individual Bcl-2 family members have shown clinical promise, cancer cells often develop resistance by upregulating other anti-apoptotic proteins. This has spurred investigations into combination therapies. This guide provides a comparative analysis of the synergistic effects observed when combining Mcl-1 inhibitors, such as this compound, with Bcl-2 inhibitors.
Synergistic Effects in Combination Therapy
The combination of Mcl-1 and Bcl-2 inhibitors has demonstrated significant synergistic activity across a range of cancer types, including hematological malignancies and solid tumors. This synergy allows for enhanced cancer cell killing at lower drug concentrations, potentially reducing off-target toxicity.
This compound, also known as compound 43, is a potent inhibitor of Mcl-1 with an IC50 of 0.67 μM[1]. When used in combination with Bcl-2 inhibitors like Venetoclax, a potent and selective Bcl-2 inhibitor, a significant increase in apoptosis is observed compared to single-agent treatment. This synergistic effect is often quantified using the Combination Index (CI), where a CI value of less than 1 indicates synergy.
Quantitative Data on Synergistic Effects
The following table summarizes key quantitative data from preclinical studies investigating the combination of Mcl-1 and Bcl-2 inhibitors.
| Cancer Type | Cell Line(s) | Mcl-1 Inhibitor | Bcl-2 Inhibitor | Key Findings | Reference(s) |
| Multiple Myeloma | MM.1S, KMS12-BM, RPMI-8226 | S63845 | Venetoclax | Strong synergistic apoptosis induction (CI < 1). The combination effectively disrupted both Mcl-1/BIM and Bcl-2/BIM complexes and showed potent in vivo anti-myeloma activity. | [2] |
| Acute Myeloid Leukemia (AML) | Various AML cell lines and primary patient samples | S63845, VU661013, AZD5991 | Venetoclax | Strong synergy observed, even in Venetoclax-resistant cells. The combination overcomes resistance mediated by Mcl-1 upregulation. | [3][4] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL cell lines | S63845 | Venetoclax (ABT-199) | The combination of S63845 and Venetoclax synergistically induces apoptosis in T-ALL cells. | [5] |
| Hepatocellular Carcinoma (HCC) | Hep3B, HepG2, Huh7 | MIK665 (S64315) | ABT-199 (Venetoclax) | The combination of a Mcl-1 inhibitor and a Bcl-2 inhibitor acted synergistically to induce the intrinsic apoptosis pathway. |
Signaling Pathways and Mechanism of Action
The synergistic effect of co-inhibiting Mcl-1 and Bcl-2 stems from their central roles in the intrinsic apoptosis pathway. Anti-apoptotic proteins like Mcl-1 and Bcl-2 sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, NOXA) and effector proteins (BAX and BAK). This sequestration prevents BAX and BAK from oligomerizing and forming pores in the mitochondrial outer membrane, a critical step for initiating apoptosis.
By simultaneously inhibiting both Mcl-1 and Bcl-2, a larger pool of pro-apoptotic proteins is liberated, leading to overwhelming activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.
Caption: Dual inhibition of Mcl-1 and Bcl-2 enhances apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the synergistic effects of Mcl-1 and Bcl-2 inhibitors.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Treat the cells with various concentrations of the Mcl-1 inhibitor, Bcl-2 inhibitor, and their combination for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.
Protocol:
-
Cell Treatment: Culture and treat cells with the Mcl-1 inhibitor, Bcl-2 inhibitor, and their combination as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions and can be employed to investigate the disruption of Mcl-1/BIM and Bcl-2/BIM complexes by their respective inhibitors.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for the protein of interest (e.g., anti-Mcl-1 or anti-Bcl-2) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners (e.g., anti-BIM).
Conclusion
The concurrent inhibition of Mcl-1 and Bcl-2 represents a promising therapeutic strategy for a variety of cancers. The strong synergistic effects observed in preclinical models provide a compelling rationale for the clinical investigation of this combination therapy. The experimental protocols and data presented in this guide offer a framework for researchers to further explore and validate the efficacy of this dual-targeting approach in different cancer contexts. As our understanding of the intricate regulation of apoptosis deepens, such combination therapies hold the potential to overcome drug resistance and improve patient outcomes.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mcl-1 Inhibitors: The Established S63845 Versus a Novel Indole-Based Compound Series
For Immediate Publication
A deep dive into the efficacy and mechanisms of two distinct Mcl-1 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their preclinical performance. This report critically evaluates the well-characterized inhibitor S63845 against a recently disclosed, potent indole-based inhibitor, referred to herein as Compound 26.
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancer cells and a key mediator of resistance to various cancer therapies. Its overexpression is frequently observed in a range of hematological malignancies and solid tumors, making it a prime target for therapeutic intervention. This guide offers a detailed comparison of two potent and selective Mcl-1 inhibitors: S63845, a well-established tool compound and clinical candidate, and Compound 26, a promising new agent from a recently described series of indole-based inhibitors.
Mechanism of Action: A Shared Path to Apoptosis
Both S63845 and Compound 26 are BH3 mimetics. They function by binding with high affinity to the BH3-binding groove of the Mcl-1 protein. This action prevents Mcl-1 from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. The release of these pro-apoptotic effectors leads to the permeabilization of the outer mitochondrial membrane, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).
Figure 1. Mcl-1 Signaling and Inhibition.
Quantitative Performance Data
The following tables provide a summary of the key quantitative parameters for S63845 and the indole-based inhibitors (Compound 10 and the more potent Compound 26), based on available preclinical data. It is important to note that these values are derived from different studies and experimental conditions, and direct head-to-head comparisons should be interpreted with caution.
Table 1: Binding Affinity and Selectivity
| Compound | Target | Binding Affinity | Selectivity |
| S63845 | Human Mcl-1 | Kd = 0.19 nM[1][2][3][4][5] | No discernible binding to Bcl-2 or Bcl-xL[2] |
| Compound 10 | Human Mcl-1 | Ki < 0.2 nM | - |
| Compound 26 | Human Mcl-1 | Ki < 0.2 nM | >9,000-fold vs. Bcl-2 (Ki = 1.8 µM); >180,000-fold vs. Bcl-xL (Ki = 36 µM)[6] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Efficacy (GI50 / IC50) |
| S63845 | Multiple Myeloma | H929 | ~100 nM[7] |
| AMO-1 | - | ||
| Acute Myeloid Leukemia (AML) | Panel of 8 cell lines | 4 - 233 nM[1] | |
| HL-60 | IC50 reported[8] | ||
| ML-1 | IC50 reported[8] | ||
| Compound 10 | Multiple Myeloma | NCI-H929 | GI50 = 187 nM |
| Compound 26 | Multiple Myeloma | NCI-H929 | GI50 = 15 nM |
| Non-Small Cell Lung Cancer (NSCLC) | A427 | GI50 = 90 nM[6] | |
| Small Cell Lung Cancer (SCLC) | NCI-H1048 | GI50 = 2.3 µM[6] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Efficacy Outcome |
| S63845 | Multiple Myeloma (H929 Xenograft) | 25 mg/kg, i.v. | Tumor Growth Inhibition (TGImax) = 103%[9] |
| Multiple Myeloma (AMO-1 Xenograft) | 25 mg/kg, i.v. | TGImax = 114%; 7/8 mice tumor-free at day 100[9] | |
| AML (MV4-11 Xenograft) | 12.5 mg/kg, i.v. | TGImax = 86%[9] | |
| Compound 26 | Multiple Myeloma (NCI-H929 Xenograft) | 60 or 80 mg/kg, single i.v. dose | Initial tumor regression observed[6] |
| NSCLC (A427 Xenograft) | - | Tumor regression achieved as monotherapy[10] |
Experimental Workflow and Logical Comparison
The evaluation of Mcl-1 inhibitors typically follows a standardized preclinical workflow, from initial binding assays to in vivo efficacy studies.
Figure 2. Typical Experimental Workflow.
A logical comparison of S63845 and Compound 26 highlights their key attributes.
Figure 3. Logical Comparison of Inhibitors.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (for Compound 26)
-
Cell Seeding: Cells were seeded at a density of 750–1500 cells per well in 384-well plates or 3000 cells per well in 96-well plates.
-
Compound Addition: Compounds were added in triplicate using a digital dispenser.
-
Incubation: Plates were incubated for a specified duration (e.g., 72 hours) at 37°C.
-
Viability Measurement: Cell viability was assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Growth inhibition (GI50) values were calculated from dose-response curves.[6]
In Vivo Xenograft Experiments (for Compound 26)
-
Animal Models: Female immunodeficient mice (e.g., NMRI-Foxn1nu or SCID) were used.[6]
-
Tumor Implantation: Cancer cell lines (e.g., NCI-H929, A427) were implanted subcutaneously.
-
Treatment: Once tumors reached a specified volume, Compound 26 was administered intravenously (i.v.) at the indicated doses and schedules.[6]
-
Efficacy Endpoints: Tumor volumes were measured regularly using calipers. Tumor growth inhibition (TGI) and tumor regression were calculated.[6]
-
Pharmacodynamic Analysis: Tumor samples were collected at various time points post-treatment to assess target engagement (e.g., disruption of Mcl-1:BIM complexes) and induction of apoptosis (e.g., caspase 3/7 activity).[6]
In Vivo Xenograft Experiments (for S63845)
-
Animal Models: Immunocompromised mice bearing human multiple myeloma (H929, AMO-1) or AML (MV4-11) xenografts were utilized.[9]
-
Treatment: S63845 was administered intravenously at doses ranging from 12.5 to 25 mg/kg.[9]
-
Efficacy Endpoints: Tumor growth was monitored, and maximal tumor growth inhibition (TGImax) was determined. In some models, long-term survival and tumor-free status were assessed.[9]
Conclusion
Both S63845 and the novel indole-based inhibitor, Compound 26, demonstrate high potency and selectivity for Mcl-1, leading to on-target induction of apoptosis in Mcl-1-dependent cancer cells. S63845 is a well-characterized molecule with a substantial body of preclinical data supporting its efficacy across a broad range of hematological malignancies. Compound 26 represents a promising new chemical entity with picomolar binding affinity, potent cellular activity, and demonstrated in vivo efficacy, including tumor regression in both hematological and solid tumor models. The development of distinct and potent Mcl-1 inhibitors like these provides valuable tools for cancer research and holds significant promise for the development of new therapeutic strategies for Mcl-1-dependent cancers. Further head-to-head studies will be crucial to fully delineate the comparative therapeutic potential of these two promising agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
- 4. S63845 (S-63845) - Chemietek [chemietek.com]
- 5. | BioWorld [bioworld.com]
- 6. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Mcl-1 inhibitor 10 selectivity profile against other Bcl-2 family proteins
For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a targeted inhibitor is paramount. This guide provides a detailed comparison of the selectivity of two prominent Mcl-1 inhibitors, S63845 and A-1210477, against other key members of the Bcl-2 family of proteins. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of the intrinsic apoptotic pathway.[1] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor survival and resistance to chemotherapy.[2][3] Consequently, the development of potent and selective Mcl-1 inhibitors is a significant focus in oncology drug discovery. This guide focuses on the selectivity profile of these inhibitors, a crucial factor in determining their therapeutic window and potential off-target effects.
Quantitative Comparison of Binding Affinities
The selectivity of Mcl-1 inhibitors is determined by their binding affinity to Mcl-1 versus other anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, Bcl-w, and Bfl-1. The following table summarizes the binding affinities (Ki or Kd values) of S63845 and A-1210477, providing a clear comparison of their selectivity.
| Target Protein | S63845 (Kd, nM) | A-1210477 (Ki, nM) |
| Mcl-1 | 0.19 | 0.454 |
| Bcl-2 | No discernible binding | 132 |
| Bcl-xL | No discernible binding | >4540 (>10,000-fold selective) |
| Bcl-w | Not explicitly reported | 2280 |
| Bfl-1 | Not explicitly reported | 660 |
Data Interpretation:
As the data indicates, both S63845 and A-1210477 are highly potent inhibitors of Mcl-1, with sub-nanomolar binding affinities. S63845 demonstrates exceptional selectivity, with no measurable binding to Bcl-2 or Bcl-xL.[4] A-1210477 also exhibits strong selectivity for Mcl-1, with over 100-fold greater affinity for Mcl-1 compared to other Bcl-2 family members tested.[5]
Experimental Methodologies
The binding affinities presented in this guide are typically determined using robust biophysical and biochemical assays. A commonly employed method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
This assay measures the ability of a test compound to displace a fluorescently labeled peptide (tracer) from the BH3-binding groove of the target protein.
Materials:
-
Recombinant His-tagged Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, etc.)
-
Fluorescently labeled BH3-domain peptide (e.g., from Bak or Bim protein)
-
Terbium (Tb)-conjugated anti-His antibody (donor fluorophore)
-
Fluorescein or another suitable dye-conjugated streptavidin (acceptor fluorophore, if the peptide is biotinylated)
-
Assay buffer (e.g., phosphate (B84403) buffer with detergent and reducing agent)
-
Test inhibitors (S63845, A-1210477)
-
Microplates (e.g., 384-well low-volume black plates)
-
A microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: All proteins, peptides, and antibodies are diluted to their final concentrations in the assay buffer. The test inhibitors are serially diluted.
-
Assay Reaction: The reaction mixture, containing the target protein, the fluorescently labeled peptide, the Tb-conjugated antibody, and the acceptor fluorophore, is added to the microplate wells.
-
Inhibitor Addition: The serially diluted test inhibitors are added to the respective wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.[6]
-
Signal Detection: The TR-FRET signal is measured using a plate reader. The reader excites the terbium donor at a specific wavelength (e.g., 340 nm), and the emission is read at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).[6]
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent peptide by the inhibitor. The IC50 or Ki values are then determined by plotting the signal ratio against the inhibitor concentration and fitting the data to a suitable binding model.[7]
Signaling Pathway and Mechanism of Action
Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic "effector" proteins like Bak and "sensitizer" BH3-only proteins such as Bim and Puma. This sequestration prevents the activation of the apoptotic cascade. Mcl-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, thereby displacing these pro-apoptotic proteins. The released Bak can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
Caption: Mcl-1 Inhibition of the Apoptotic Pathway.
Experimental Workflow for Inhibitor Evaluation
The preclinical evaluation of Mcl-1 inhibitors typically follows a structured workflow to characterize their potency, selectivity, and cellular activity.
Caption: Preclinical Evaluation Workflow for Mcl-1 Inhibitors.
References
- 1. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
Combination Therapy of Mcl-1 Inhibitor 10 (UMI-77) with Chemotherapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the preclinical data supporting the combination of Mcl-1 inhibitor 10 (UMI-77) with standard chemotherapy, focusing on its potential in pancreatic cancer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Mcl-1 to overcome chemotherapy resistance.
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family, is frequently overexpressed in various cancers and is a key mediator of resistance to chemotherapy.[1] The small molecule inhibitor UMI-77, also referred to as compound 10, has been identified as a selective inhibitor of Mcl-1, offering a promising avenue for targeted cancer therapy.[2] This guide details the preclinical evaluation of UMI-77 and the strong rationale for its combination with chemotherapeutic agents like gemcitabine (B846), a standard of care for pancreatic cancer.
Performance Data of Mcl-1 Inhibitor UMI-77 (Single Agent)
While direct quantitative data for the combination of UMI-77 with chemotherapy is not extensively available in public literature, the single-agent efficacy of UMI-77 has been established in pancreatic cancer models. This data provides a crucial baseline for evaluating its potential in combination regimens.
| Cell Line | Cancer Type | UMI-77 IC50 (µM) | Reference |
| BxPC-3 | Pancreatic | 3.4 | [2][3] |
| Panc-1 | Pancreatic | 4.4 | [2][3] |
| MiaPaCa-2 | Pancreatic | 12.5 | [2][3] |
| AsPC-1 | Pancreatic | 16.1 | [2][3] |
Table 1: In Vitro Efficacy of UMI-77 in Pancreatic Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the cytotoxic effect of UMI-77 as a single agent.
In vivo studies using a BxPC-3 xenograft model in SCID mice have shown that daily treatment with 60 mg/kg of UMI-77 for five consecutive days a week for two weeks resulted in a statistically significant tumor growth inhibition of 65% on day 19 and 56% on day 22 compared to the vehicle control.[2]
Rationale for Combination Therapy
The primary rationale for combining Mcl-1 inhibitors with chemotherapy stems from the role of Mcl-1 in conferring chemoresistance. Chemotherapy induces DNA damage, which in turn activates pro-apoptotic pathways.[4] However, cancer cells can evade apoptosis through the overexpression of anti-apoptotic proteins like Mcl-1, which sequesters pro-apoptotic proteins such as Bax and Bak.[2] By inhibiting Mcl-1, UMI-77 is hypothesized to lower the apoptotic threshold, thereby sensitizing cancer cells to the effects of chemotherapeutic agents.
References
- 1. In vitro assessment of a synergistic combination of gemcitabine and zebularine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of combination chemotherapy with gemcitabine and oral S-1 for advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Mcl-1 Inhibitor AM-8621 vs. AZD5991
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy. This has led to the development of potent and selective Mcl-1 inhibitors. This guide provides a detailed head-to-head comparison of two such inhibitors: AM-8621, a potent tool compound, and AZD5991, a clinical-stage inhibitor.
It is important to note that "Mcl-1 inhibitor 10" can refer to several different compounds in scientific literature and commercial catalogs. For this comparison, we will focus on the highly potent and selective tool compound AM-8621 , which is also referred to as compound 10 in some key publications detailing its discovery and characterization.
Biochemical and Cellular Performance: A Tabular Comparison
The following tables summarize the available quantitative data for AM-8621 and AZD5991, allowing for a direct comparison of their biochemical potency, selectivity, and cellular activity.
Table 1: Biochemical Potency and Selectivity
| Parameter | AM-8621 | AZD5991 |
| Mcl-1 Binding Affinity (Ki) | 50 pM (TR-FRET) | 200 pM (FRET) |
| Mcl-1 IC50 | - | 0.72 nM (FRET) |
| Selectivity vs. Bcl-2 | ≥38,000-fold | >5,000-fold |
| Selectivity vs. Bcl-xL | ≥38,000-fold | >8,000-fold |
Table 2: Cellular Activity in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | AM-8621 (IC50/GI50) | AZD5991 (EC50/GI50) |
| MOLP-8 | Acute Myeloid Leukemia (AML) | - | 33 nM (caspase activation) |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Sensitive | 24 nM (caspase activation) |
| OPM-2 | Multiple Myeloma (MM) | Sensitive | - |
| NCI-H929 | Multiple Myeloma (MM) | Sensitive | - |
| AMO-1 | Multiple Myeloma (MM) | Sensitive | 22.9 nM |
| K562 | Chronic Myeloid Leukemia (CML) | - | 29.6 µM |
Table 3: In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing | Outcome |
| AM-8621 analog (AMG 176) | Multiple Myeloma (subcutaneous xenograft) | Oral administration | Dose-dependent tumor growth inhibition |
| AM-8621 analog (AMG 176) | Acute Myeloid Leukemia (orthotopic model) | Oral administration | Dose-dependent tumor growth inhibition |
| AZD5991 | Multiple Myeloma & AML (xenograft) | Single intravenous dose | Tumor regression |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Caption: Mcl-1 Signaling Pathway in Apoptosis Regulation.
Caption: Experimental Workflow for Mcl-1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of Mcl-1 inhibitors, based on published methods.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mcl-1 Binding Affinity (Ki)
This assay is used to determine the binding affinity of an inhibitor to the Mcl-1 protein.
-
Materials:
-
Recombinant human Mcl-1 protein.
-
Fluorescently labeled BH3 peptide (e.g., Bim BH3).
-
TR-FRET donor and acceptor fluorophores.
-
Assay buffer (e.g., PBS with 0.05% Tween 20).
-
Test compounds (AM-8621 or AZD5991) in DMSO.
-
384-well microplates.
-
Plate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Prepare a solution of Mcl-1 protein and the fluorescently labeled BH3 peptide in the assay buffer.
-
Serially dilute the test compounds in DMSO and then in the assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the Mcl-1/peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of BH3 peptide bound to Mcl-1.
-
Calculate the Ki value by fitting the data to a competitive binding model.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in a culture based on the quantification of ATP.
-
Materials:
-
Cancer cell lines (e.g., MOLP-8, MV-4-11).
-
Cell culture medium and supplements.
-
Test compounds (AM-8621 or AZD5991) in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Opaque-walled multi-well plates (e.g., 96-well).
-
Luminometer.
-
-
Procedure:
-
Seed the cells into the wells of the opaque-walled plate at a predetermined density and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the respective wells. Include wells with DMSO only as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Cancer cell lines.
-
Cell culture medium and supplements.
-
Test compounds (AM-8621 or AZD5991) in DMSO.
-
Caspase-Glo® 3/7 Assay kit (Promega).
-
Opaque-walled multi-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed cells in the wells of an opaque-walled plate.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified time (e.g., 6-24 hours) to induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
-
Calculate the half-maximal effective concentration (EC50) for caspase activation from the dose-response curve.
-
Concluding Remarks
Both AM-8621 and AZD5991 are highly potent and selective inhibitors of Mcl-1. Biochemically, AM-8621 demonstrates a slightly higher binding affinity in the picomolar range. Both compounds exhibit potent cellular activity, particularly in hematological malignancy cell lines that are dependent on Mcl-1 for survival. In vivo studies with AZD5991 and analogs of AM-8621 have shown significant anti-tumor efficacy. The choice between these or other Mcl-1 inhibitors for further research and development would depend on a comprehensive evaluation of their pharmacokinetic profiles, safety, and efficacy in relevant preclinical and clinical settings.
Overcoming Resistance: A Comparative Analysis of Mcl-1 Inhibitor 10 and Other BH3 Mimetics in Cross-Resistance Studies
A detailed guide for researchers and drug development professionals on the interplay between Mcl-1 inhibitors and other BH3 mimetics in the context of therapeutic resistance. This report synthesizes preclinical data to provide an objective comparison of Mcl-1 inhibitor 10 (UMI-77) with other selective Mcl-1 inhibitors, focusing on their ability to overcome resistance to the Bcl-2 inhibitor, venetoclax (B612062).
The development of BH3 mimetics, small molecules that target anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, has marked a significant advancement in cancer therapy. Venetoclax, a highly selective Bcl-2 inhibitor, has shown remarkable efficacy in certain hematologic malignancies. However, both intrinsic and acquired resistance present major clinical challenges. A primary mechanism of resistance to venetoclax is the upregulation of Myeloid Cell Leukemia 1 (Mcl-1), another key anti-apoptotic protein. This has spurred the development of selective Mcl-1 inhibitors to be used in combination therapies to overcome this resistance.
This guide provides a comparative overview of this compound (UMI-77) and other notable Mcl-1 inhibitors, such as S63845 and A-1210477, in the context of cross-resistance with other BH3 mimetics.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various Mcl-1 inhibitors, alone and in combination with the Bcl-2 inhibitor venetoclax, in different cancer cell lines. It is important to note that the data are compiled from separate studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Single-Agent Activity of Mcl-1 Inhibitors in Cancer Cell Lines
| Mcl-1 Inhibitor | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| UMI-77 (10) | BxPC-3 | Pancreatic Cancer | 3.4 µM | [1] |
| Panc-1 | Pancreatic Cancer | 4.4 µM | [1] | |
| NB4 | Acute Promyelocytic Leukemia | ~15-30 µM (induces NOXA) | ||
| S63845 | MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 10 nM | [2] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | 10 nM | [2] | |
| Panel of 8 AML cell lines | Acute Myeloid Leukemia | 4 - 233 nM | [3] | |
| A-1210477 | HL-60 | Acute Promyelocytic Leukemia | ~0.1 µM (cell viability) | |
| MOLM-13 | Acute Myeloid Leukemia | ~0.1 µM (cell viability) |
Table 2: Synergistic Activity of Mcl-1 Inhibitors with Venetoclax
| Combination | Cell Line(s) | Cancer Type | Effect | Reference |
| UMI-77 + Venetoclax | NB4 | Acute Promyelocytic Leukemia | Sensitizes to venetoclax-induced apoptosis | |
| S63845 + Venetoclax | KOPT-K1, PF-382 | T-cell Acute Lymphoblastic Leukemia | Strong synergistic apoptosis | [2] |
| Venetoclax-resistant AML cells | Acute Myeloid Leukemia | Highly sensitive to S63845, strong synergy | [4] | |
| A-1210477 + ABT-737 * | ABT-737 resistant AML cells | Acute Myeloid Leukemia | Overcomes resistance, synergistic apoptosis |
*ABT-737 is a precursor to venetoclax that also inhibits Bcl-2 and Bcl-xL.
Mechanism of Action and Cross-Resistance
The primary mechanism by which Mcl-1 inhibitors overcome resistance to venetoclax is through the dual targeting of anti-apoptotic proteins. When Bcl-2 is inhibited by venetoclax, cancer cells can adapt by upregulating Mcl-1 to sequester pro-apoptotic proteins like Bim, thus evading apoptosis. The concurrent inhibition of Mcl-1 liberates these pro-apoptotic effectors, leading to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers of Response to Mcl-1 Inhibitor Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Mcl-1 inhibitors represents a promising therapeutic strategy in oncology, particularly for hematological malignancies and solid tumors where Mcl-1 overexpression is a key survival factor. However, patient responses to these inhibitors can be heterogeneous. Predictive biomarkers are therefore crucial for patient stratification and for guiding rational combination therapies. This guide provides a comparative overview of the experimental validation of biomarkers for two Mcl-1 inhibitors, AZD5991 and MIK665 (S64315), with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.
Comparison of Mcl-1 Inhibitors and Predictive Biomarkers
A summary of the key characteristics and predictive biomarkers for AZD5991 and MIK665 is presented below.
| Feature | AZD5991 | MIK665 (S64315) |
| Primary Indication(s) | Acute Myeloid Leukemia (AML), Multiple Myeloma (MM) | Acute Myeloid Leukemia (AML) |
| Primary Predictive Biomarker of Sensitivity | High c-Myc expression | Low ABCB1 (MDR1) expression |
| Primary Predictive Biomarker of Resistance | Low c-Myc expression, High BCL-XL expression | High ABCB1 (MDR1) expression, High BCL-XL expression |
| Other Associated Biomarkers | High MCL-1/BCL-XL mRNA ratio | Differentiated AML phenotype |
Quantitative Data Summary
The following tables summarize the quantitative data supporting the predictive power of the identified biomarkers for AZD5991 and MIK665.
Table 1: AZD5991 Efficacy in Relation to Biomarker Status
| Cell Line/Patient Cohort | Biomarker Status | EC50 (nM) | Fold Difference (Sensitive vs. Resistant) | Reference |
| AML Cell Lines | High c-Myc | ~10 - 100 | \multirow{2}{}{Variable, up to ~10-fold} | [1] |
| Low c-Myc | >1000 | [1] | ||
| Primary AML Patient Samples | High c-Myc | Lower EC50s | \multirow{2}{}{Negative correlation between c-Myc levels and EC50} | [1] |
| Low c-Myc | Higher EC50s | [1] | ||
| Breast Cancer Cell Lines (Mcl-1 dependent) | High MCL-1/BCL-XL mRNA ratio | Sensitive to Mcl-1 siRNA knockdown | Ratio is predictive of sensitivity | [2] |
| Low MCL-1/BCL-XL mRNA ratio | Resistant to Mcl-1 siRNA knockdown | [2] |
Table 2: MIK665 Efficacy in Relation to Biomarker Status in Primary AML Samples
| Patient Sample Group | Biomarker Status | IC50 (nM) | Drug Sensitivity Score (DSS) | Reference |
| MIK665-Sensitive | Low ABCB1 expression | ~5.4 (leukocytes), ~2 (blasts) | > 35 | [3] |
| MIK665-Intermediate | Intermediate ABCB1 expression | ~45 (leukocytes), ~44.1 (blasts) | 15-35 | [3] |
| MIK665-Resistant | High ABCB1 expression | ~134.8 (leukocytes), ~158.4 (blasts) | < 15 | [3] |
Signaling Pathways and Biomarker Mechanisms
The efficacy of Mcl-1 inhibitors is intrinsically linked to the cellular apoptosis signaling pathway. The following diagrams illustrate the core Mcl-1 pathway and the mechanistic influence of the predictive biomarkers for AZD5991 and MIK665.
AZD5991: The Role of c-Myc
The oncoprotein c-Myc is a key transcriptional regulator of Mcl-1. High levels of c-Myc drive the expression of Mcl-1, creating a dependency on this anti-apoptotic protein for cell survival. This renders cancer cells with high c-Myc expression particularly sensitive to Mcl-1 inhibition by AZD5991.
MIK665: The Role of ABCB1
ABCB1 (also known as P-glycoprotein or MDR1) is an ATP-binding cassette transporter that functions as a drug efflux pump. High expression of ABCB1 can actively transport MIK665 out of the cancer cell, reducing its intracellular concentration and thereby conferring resistance.
Experimental Protocols
Detailed methodologies for the validation of these biomarkers are provided below.
Western Blot for Protein Expression (c-Myc, Mcl-1, BCL-XL, ABCB1)
Objective: To quantify the protein levels of predictive biomarkers.
Protocol:
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, Mcl-1, BCL-XL, or ABCB1 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software such as ImageJ to quantify band intensities relative to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for MCL1:BCL-XL mRNA Ratio
Objective: To determine the relative mRNA expression ratio of MCL1 to BCL2L1 (encoding BCL-XL).
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for MCL1, BCL2L1, and a reference gene (e.g., GAPDH, ACTB).
-
Typical PCR cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Data Analysis: Calculate the relative expression of MCL1 and BCL2L1 using the ΔΔCt method, normalized to the reference gene. The ratio of MCL1 to BCL2L1 mRNA is then determined.
BH3 Profiling for Mcl-1 Dependency
Objective: To functionally assess the dependence of cells on Mcl-1 for survival.
Protocol:
-
Cell Preparation: Harvest and wash cells, then resuspend in a mitochondrial assay buffer.
-
Permeabilization: Permeabilize cells with a low concentration of digitonin (B1670571) to allow entry of BH3 peptides.
-
Peptide Treatment: Incubate permeabilized cells with a panel of BH3 peptides, including a specific Mcl-1-binding peptide (e.g., MS1) and a general apoptosis-inducing peptide (e.g., BIM).
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: Measure MOMP by:
-
Cytochrome c release: Stain for intracellular cytochrome c and analyze by flow cytometry. A decrease in mitochondrial cytochrome c indicates MOMP.
-
Mitochondrial membrane potential: Use a fluorescent dye like JC-1 or TMRE. A loss of fluorescence indicates depolarization and MOMP.
-
-
Data Analysis: Quantify the percentage of cells undergoing MOMP in response to each BH3 peptide. High MOMP in response to the Mcl-1 specific peptide indicates Mcl-1 dependency.
Immunohistochemistry (IHC) for ABCB1 Expression
Objective: To assess the in situ protein expression of ABCB1 in tissue samples.
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate tissue sections with a primary antibody against ABCB1 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a chromogen such as DAB.
-
Counterstaining: Counterstain with hematoxylin.
-
Imaging and Analysis: Acquire images using a light microscope. Scoring of ABCB1 expression can be based on the intensity and percentage of positive tumor cells.
Experimental Workflow for Biomarker Validation
The following diagram outlines a typical workflow for validating a predictive biomarker for an Mcl-1 inhibitor.
Conclusion
The validation of predictive biomarkers is paramount for the successful clinical development and application of Mcl-1 inhibitors. For AZD5991, high c-Myc expression and a high MCL-1/BCL-XL ratio are promising indicators of sensitivity. Conversely, for MIK665, high expression of the drug efflux pump ABCB1 is a strong predictor of resistance. The experimental protocols outlined in this guide provide a robust framework for assessing these biomarkers in both preclinical and clinical settings. By employing these methodologies, researchers can better stratify patient populations, leading to more effective and personalized treatment strategies with Mcl-1 inhibitors.
References
A Comparative Analysis of Mcl-1 Inhibition in Solid versus Hematological Tumors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for a diverse range of cancers. Its overexpression is a common feature in both hematological malignancies and solid tumors, often correlating with poor prognosis and resistance to conventional therapies.[1][2] This has spurred the development of selective Mcl-1 inhibitors as a promising therapeutic strategy. This guide provides a comparative analysis of the efficacy of a representative potent Mcl-1 inhibitor in solid versus hematological tumors, supported by experimental data and detailed methodologies.
Mechanism of Action of Mcl-1 Inhibitors
Mcl-1 inhibitors are designed to mimic the action of pro-apoptotic BH3-only proteins, such as Noxa and Bim.[3][4] They bind with high affinity to the BH3-binding groove of the Mcl-1 protein, displacing pro-apoptotic effector proteins like Bak and Bax.[2][5] This disruption liberates Bak and Bax, allowing them to oligomerize at the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[4][6]
Caption: Mechanism of action of Mcl-1 inhibitors in inducing apoptosis.
Comparative Efficacy in Preclinical Models
Preclinical studies have demonstrated the potent anti-tumor activity of selective Mcl-1 inhibitors across a range of cancer types. Notably, hematological cancer cell lines have shown a higher degree of sensitivity compared to solid tumor cell lines.[7]
In Vitro Cellular Activity
The following table summarizes the in vitro efficacy of a representative Mcl-1 inhibitor, S63845, in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Hematological Malignancies | ||
| AMO-1 | Multiple Myeloma | 140 |
| MV-4-11 | Acute Myeloid Leukemia | 70 |
| NCI-H929 | Multiple Myeloma | 90 |
| Solid Tumors | ||
| A427 | Non-Small Cell Lung Cancer | 90 |
Data compiled from multiple preclinical studies.[8][9]
In Vivo Xenograft Models
The anti-tumor efficacy of Mcl-1 inhibitors has been validated in various mouse xenograft models.
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) |
| Hematological Malignancies | |||
| AMO-1 | Multiple Myeloma | 100 mg/kg, IP, QDx14 | 60 |
| MV-4-11 | Acute Myeloid Leukemia | 75 mg/kg, IP, QDx21 | Near elimination of tumor cells |
| Solid Tumors | |||
| NCI-H23 | Non-Small Cell Lung Cancer | S63845 in combination with Navitoclax | Synergistic reduction in tumor volume |
Data compiled from multiple preclinical studies.[8][9][10]
Experimental Protocols
Standardized protocols are crucial for the accurate assessment of Mcl-1 inhibitor efficacy.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Add serial dilutions of the Mcl-1 inhibitor to the wells and incubate for 48-72 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the Mcl-1 inhibitor for a specified time (e.g., 6, 12, 24, or 48 hours).[5]
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.[5]
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[5]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor activity of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a specified volume (e.g., 200 mm³).[8]
-
Treatment Administration: Administer the Mcl-1 inhibitor via a specified route (e.g., intraperitoneal injection) and schedule.[8][9]
-
Tumor Measurement: Measure tumor volume at regular intervals to assess treatment efficacy.
-
Data Analysis: Compare tumor growth in the treated group to a vehicle-treated control group.
Caption: A typical experimental workflow for evaluating Mcl-1 inhibitors.
Conclusion
Potent and selective Mcl-1 inhibitors have demonstrated significant anti-tumor activity in both hematological and solid tumors in preclinical models. While hematological malignancies appear to be more sensitive to single-agent Mcl-1 inhibition, combination strategies are showing promise for enhancing efficacy in solid tumors.[9][10] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this important class of anti-cancer agents. Further clinical investigation is necessary to fully elucidate the therapeutic potential of Mcl-1 inhibitors across different cancer types.[11][12]
References
- 1. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Mcl-1 inhibitor 10
Essential Safety and Handling Guide for Mcl-1 Inhibitor 10
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent compound intended for laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for "this compound" was publicly available at the time of this writing. The following guidance is based on the general safety protocols for handling potent, biologically active small molecules and Bcl-2 family inhibitors. Researchers must consult the supplier-provided SDS for specific hazard information and handling instructions.
Personal Protective Equipment (PPE)
Given the potent nature of Mcl-1 inhibitors, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
Standard Laboratory Attire:
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Closed-toe Shoes: Footwear that fully covers the feet is required.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.
-
Gloves: Wear two pairs of nitrile gloves (double-gloving) to provide an extra layer of protection. Change gloves immediately if they become contaminated.
-
Respiratory Protection: For operations that may generate dust or aerosols (e.g., weighing, preparing solutions), a properly fitted N95 or higher-rated respirator is required. All respirator use must be in accordance with a documented respiratory protection program.
A summary of required PPE is provided in the table below.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting | Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 Respirator |
| Solution Preparation | Double Nitrile Gloves, Lab Coat, Safety Goggles |
| Cell Culture and Assays | Nitrile Gloves, Lab Coat, Safety Goggles |
| Waste Disposal | Double Nitrile Gloves, Lab Coat, Safety Goggles |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure risk.
2.1. Designated Work Area:
-
All work with this compound, particularly with the solid compound, should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure.
-
The work area must be clearly marked with a "Potent Compound Handling Area" sign.
2.2. Weighing the Compound:
-
Ensure the ventilated balance enclosure or chemical fume hood is functioning correctly.
-
Don appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing papers.
-
Carefully weigh the desired amount of the inhibitor, minimizing the creation of dust.
-
Clean the balance and surrounding area with a damp cloth or paper towel immediately after use to remove any residual powder. Dispose of cleaning materials as hazardous waste.
2.3. Preparing Stock Solutions:
-
In a chemical fume hood, add the solvent (e.g., DMSO) to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Label the stock solution container clearly with the compound name, concentration, solvent, date, and appropriate hazard symbols.
2.4. Performing Experiments:
-
Conduct all experiments involving this compound in a manner that minimizes the generation of aerosols.
-
When adding the inhibitor to cell cultures or assay plates, do so slowly and carefully.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the inhibitor (e.g., gloves, weighing papers, pipette tips, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.
-
Decontamination: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) by thoroughly rinsing with an appropriate solvent, followed by washing with soap and water. Collect the initial solvent rinse as hazardous liquid waste.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol describes a representative experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line known to be dependent on Mcl-1 for survival.
Objective: To quantify the cytotoxic effect of this compound.
Materials:
-
Mcl-1 dependent cancer cell line (e.g., H929 multiple myeloma cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium. A typical concentration range would be from 10 µM to 0.1 nM.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Carefully add 100 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mcl-1 Signaling Pathway and Inhibition
Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein belonging to the Bcl-2 family.[1] It plays a critical role in regulating the intrinsic pathway of apoptosis by sequestering the pro-apoptotic proteins BIM, BAK, and BAX.[1] Overexpression of Mcl-1 is a common survival mechanism in many cancers. Mcl-1 inhibitors competitively bind to the same site on Mcl-1 as the pro-apoptotic proteins, thereby releasing them to initiate programmed cell death.[1]
Caption: Mechanism of Mcl-1 inhibition to induce apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
